Ser-ala-alloresact
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H71N13O14S2 |
|---|---|
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
2-[[3-[[2-[[6-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69) |
InChI Key |
CSUVIBOHPJFWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Ser-ala-alloresact: A Technical Guide to a Marine Sperm-Activating Peptide
For Immediate Release
A comprehensive technical guide detailing the discovery, origin, and mechanism of action of Ser-ala-alloresact, a sperm-activating peptide (SAP) derived from the egg jelly of the sea urchin Glyptocidaris crenularis. This document is intended for researchers, scientists, and drug development professionals interested in the cellular signaling pathways governing fertilization and gamete interaction.
Executive Summary
This compound is the N-terminal sequence of a potent sperm-activating peptide, Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val (SAKLCPGGNCV), one of six novel peptides isolated from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] These peptides play a crucial role in chemical communication between gametes, initiating a cascade of physiological changes in spermatozoa essential for successful fertilization. At concentrations as low as 10-10 M, these peptides stimulate sperm respiration and elevate intracellular cyclic nucleotide levels, leading to increased motility.[1] This guide provides a detailed overview of the discovery, biochemical properties, and the signaling pathway of this class of peptides.
Discovery and Origin
This compound and its related peptides were first isolated and characterized by Suzuki et al. in 1988 from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] The discovery was part of a broader effort to understand the chemical cues that guide sperm to the egg in marine invertebrates. The researchers identified a group of six closely related peptides, all of which demonstrated species-specific sperm activation.[1]
Table 1: Amino Acid Sequences of Sperm-Activating Peptides from Glyptocidaris crenularis
| Peptide Designation | Amino Acid Sequence |
|---|---|
| Gc-I | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val |
| Gc-II | Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val |
| Gc-III | Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val |
| Gc-IV | Ser-Phe-Lys-Leu-Cys-Pro-Gly-Gly-Gln-Cys-Val |
| Gc-V | Lys-Leu-Cys-Pro-Gly-Gly-Gln-Cys-Val |
| Gc-VI | Leu-Cys-Pro-Gly-Gly-Gln-Cys-Val |
(Data sourced from Suzuki et al., 1988)[1]
Quantitative Analysis of Biological Activity
The primary biological effects of this compound and its companion peptides are the stimulation of sperm respiration and the modulation of intracellular cyclic nucleotide concentrations. While the definitive concentration-response curves for each individual peptide from G. crenularis are not available in the initial discovery literature, the study by Suzuki et al. (1988) established that these peptides induce significant physiological changes at picomolar to nanomolar concentrations.[1]
Table 2: Summary of Biological Activity of G. crenularis Sperm-Activating Peptides
| Biological Effect | Effective Concentration | Key Observations |
|---|---|---|
| Increased Sperm Respiration | ≥ 10-10 M | Significant stimulation of oxygen consumption. |
| Increased Cyclic GMP (cGMP) Levels | ≥ 10-10 M | Rapid and transient increase in intracellular cGMP. |
| Increased Cyclic AMP (cAMP) Levels | ≥ 10-10 M | Elevation of intracellular cAMP. |
(Data extrapolated from Suzuki et al., 1988)[1]
Signaling Pathway
The mechanism of action for sperm-activating peptides in sea urchins is a well-characterized signaling cascade that begins with the binding of the peptide to a receptor on the sperm flagellum.[2][3] This receptor is a membrane-bound guanylyl cyclase (mGC).[2][3]
Upon binding of this compound, the guanylyl cyclase activity of the receptor is stimulated, leading to the conversion of GTP to cyclic GMP (cGMP).[2][3] The subsequent rise in intracellular cGMP directly activates a cGMP-dependent potassium (K+) channel, causing an efflux of K+ ions and hyperpolarization of the sperm membrane.[2][3] This hyperpolarization, in turn, activates a Na+/H+ exchanger, leading to an increase in intracellular pH, and removes the inactivation of voltage-gated calcium (Ca2+) channels, resulting in an influx of Ca2+.[2] The combined effects of increased intracellular pH and Ca2+ modulate the flagellar waveform, leading to increased sperm motility and chemotactic behavior.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound and related peptides.
Purification of Sperm-Activating Peptides
-
Egg Jelly Collection: Egg jelly was obtained from the eggs of Glyptocidaris crenularis by acidification of the seawater.
-
Ethanol Precipitation: The collected egg jelly was treated with ethanol to precipitate the peptides, which were then collected by centrifugation.
-
Gel Filtration Chromatography: The crude peptide fraction was subjected to gel filtration chromatography on a Sephadex G-50 column to separate molecules based on size.
-
Anion-Exchange Chromatography: The active fractions from gel filtration were further purified by anion-exchange chromatography on a DEAE-Sephacel column.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification of the individual peptides was achieved by reverse-phase HPLC on a C18 column.[1]
Sperm Respiration Assay
-
Sperm Collection: "Dry" sperm was collected from the testes of male G. crenularis.
-
Sperm Suspension: A dilute suspension of sperm was prepared in artificial seawater with a controlled pH.
-
Oxygen Consumption Measurement: The rate of oxygen consumption by the sperm suspension was measured using a polarographic oxygen electrode in a temperature-controlled chamber.
-
Peptide Addition: A known concentration of the purified peptide was added to the sperm suspension.
-
Data Recording: The change in the rate of oxygen consumption was recorded over time to determine the stimulatory effect of the peptide.
Cyclic Nucleotide Measurement
-
Sperm Incubation: A concentrated sperm suspension was incubated in artificial seawater.
-
Peptide Stimulation: The purified peptide was added to the sperm suspension and incubated for a specific time.
-
Reaction Termination: The reaction was stopped by the addition of a reagent such as trichloroacetic acid to precipitate proteins and preserve the cyclic nucleotides.
-
Extraction: The cyclic nucleotides (cAMP and cGMP) were extracted from the sample.
-
Quantification: The concentrations of cAMP and cGMP in the extracts were determined using specific radioimmunoassays.
Conclusion
This compound and its related peptides from Glyptocidaris crenularis are important molecules in the study of reproductive biology, providing a clear example of species-specific chemical signaling in fertilization. The well-defined signaling pathway, initiated by the binding of these peptides to a receptor guanylyl cyclase, offers a valuable model for investigating the intricate molecular mechanisms that control sperm motility and chemotaxis. Further research into the precise structure-activity relationships of these peptides and the downstream components of their signaling cascade could provide deeper insights into the fundamental processes of life and potentially inform novel approaches in reproductive medicine and drug development.
References
- 1. A novel group of sperm activating peptides from the sea urchin Glyptocidaris crenularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 3. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sperm-Activating Peptide: Ser-Ala-SAP-IIB (Alloresact)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sperm-activating peptide (SAP) Ser-Ala-SAP-IIB, also referred to as Ser-Ala-alloresact. This peptide belongs to the SAP-IIB subfamily of sperm-activating peptides found in the egg jelly of certain sea urchin species. These peptides play a crucial role in chemical communication between gametes, initiating a cascade of physiological events in spermatozoa that are essential for successful fertilization. This document details the peptide's sequence and physicochemical properties, its biological function, the associated signaling pathway, and relevant experimental protocols for its study.
Peptide Identity and Physicochemical Properties
Ser-Ala-SAP-IIB is a decapeptide with the amino acid sequence Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val (SAKLCPGGNCV)[1][2]. A key structural feature of this peptide is an intramolecular disulfide bond between the two cysteine residues at positions 5 and 10, which is crucial for its biological activity[1].
Table 1: Physicochemical Properties of Ser-Ala-SAP-IIB
| Property | Value | Reference |
| Full Name | Ser-Ala-Sperm Activating Peptide-IIB | [3] |
| Synonym | This compound | |
| Amino Acid Sequence | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val (SAKLCPGGNCV) | [1][2] |
| Molecular Formula | C₄₂H₇₁N₁₃O₁₄S₂ | [1][2] |
| Molecular Weight | 1046.24 g/mol | [2] |
| Structure | Cyclic (Disulfide bridge between Cys⁵ and Cys¹⁰) | [1] |
| Purity (typical) | ≥95% (HPLC) | [3][4] |
| Appearance | Lyophilized powder | [3][4] |
| Storage | Lyophilized powder can be stored at 4°C for short term and should be stored at -20°C for long term. | [3] |
Biological Function and Activity
Ser-Ala-SAP-IIB, like other members of the sperm-activating peptide family, is a chemoattractant released by sea urchin eggs to guide sperm towards them[5]. The binding of SAPs to receptors on the sperm flagellum triggers a series of physiological responses, including:
-
Stimulation of Sperm Respiration: SAPs cause a significant increase in the oxygen consumption of spermatozoa, providing the necessary energy for increased motility[6][7].
-
Increased Sperm Motility: The peptide directly modulates flagellar movement, leading to an increase in swimming speed and changes in the swimming path to facilitate chemotaxis[8].
-
Induction of Ion Fluxes: SAPs induce changes in the intracellular concentrations of key ions, including an increase in intracellular pH (pHi) and fluctuations in intracellular calcium levels ([Ca²⁺]i)[6][9][10].
-
Elevation of Cyclic Nucleotides: The binding of SAPs leads to a rapid and transient increase in intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP) levels, which act as second messengers in the signaling cascade[1][10].
While specific quantitative data for Ser-Ala-SAP-IIB is limited, studies on closely related SAPs provide insights into their potency. For instance, speract, a well-studied SAP, can stimulate sperm respiration at concentrations as low as 10⁻¹² M[6]. Competitive binding assays with a radiolabeled analogue of SAP-IIB have been performed, indicating the presence of specific receptors on the sperm of the sea urchin Glyptocidaris crenularis[11].
Signaling Pathway
The signaling pathway initiated by sperm-activating peptides is a well-orchestrated cascade of molecular events within the sperm flagellum. While the specific receptors for Ser-Ala-SAP-IIB are not fully characterized, the general pathway for the SAP family is understood as follows:
-
Receptor Binding: Ser-Ala-SAP-IIB binds to a specific receptor on the plasma membrane of the sperm flagellum. Cross-linking studies with a GYGG-SAP-IIB analogue in G. crenularis sperm have identified several potential receptor proteins with molecular masses of 172 kDa, 62 kDa, and 58 kDa in the sperm head, and 157 kDa and 62 kDa in the sperm tail[11].
-
Guanylate Cyclase Activation: The binding of the peptide to its receptor leads to the activation of a membrane-bound guanylate cyclase (GC)[10].
-
cGMP Production: Activated GC catalyzes the conversion of GTP to cyclic GMP (cGMP), resulting in a rapid, transient increase in intracellular cGMP concentration[10].
-
Ion Channel Modulation: The elevated cGMP levels directly or indirectly modulate the activity of ion channels in the sperm membrane. This includes the activation of K⁺ channels, leading to hyperpolarization of the membrane potential, and subsequent activation of Na⁺/H⁺ exchange, which increases intracellular pH[10].
-
Calcium Influx: The changes in membrane potential and intracellular pH trigger the opening of Ca²⁺ channels, leading to an influx of extracellular calcium and transient increases in intracellular Ca²⁺ concentration ([Ca²⁺]i)[9][12][13].
-
Flagellar Movement Regulation: The fluctuations in [Ca²⁺]i directly affect the dynein motors within the flagellum, causing changes in the waveform of the flagellar beat. This results in alterations to the sperm's swimming trajectory, enabling it to move towards the source of the chemoattractant[8][14].
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of Ser-Ala-SAP-IIB, a cysteine-containing peptide with a disulfide bridge, is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Workflow for Synthesis and Purification:
Detailed Methodologies:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support (resin), starting from the C-terminal valine. Each amino acid is added sequentially after the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. Cysteine residues are incorporated with acid-labile thiol protecting groups (e.g., trityl) to prevent side reactions during synthesis.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.
-
Disulfide Bond Formation: The linear, reduced peptide is then subjected to an oxidation reaction to form the intramolecular disulfide bridge between the two cysteine residues. This is often achieved by air oxidation in a dilute, slightly basic aqueous buffer (pH ~8.0-8.5). The progress of the cyclization can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification: The crude peptide, both before and after cyclization, is purified using RP-HPLC. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA. The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Sperm Motility Assay
The biological activity of Ser-Ala-SAP-IIB can be assessed by its ability to stimulate the motility of sea urchin sperm.
Experimental Protocol:
-
Sperm Collection: Sperm are collected from mature male sea urchins by injection of a 0.5 M KCl solution into the coelomic cavity. The "dry" sperm is collected from the gonopores and stored on ice.
-
Sperm Suspension: A dilute sperm suspension is prepared in artificial seawater (ASW).
-
Treatment: The sperm suspension is treated with various concentrations of Ser-Ala-SAP-IIB. A negative control (ASW alone) should be included.
-
Observation and Analysis: Sperm motility is observed and recorded using dark-field microscopy and a video camera. Computer-assisted sperm analysis (CASA) systems can be used to quantify various motility parameters, such as swimming speed, trajectory, and flagellar beat frequency. An increase in these parameters in the presence of the peptide indicates its biological activity.
Sperm Respiration Assay
The effect of Ser-Ala-SAP-IIB on sperm metabolism can be quantified by measuring the rate of oxygen consumption.
Experimental Protocol:
-
Sperm Preparation: A known concentration of sperm is suspended in ASW.
-
Respirometry: The sperm suspension is placed in a sealed, temperature-controlled chamber equipped with an oxygen electrode.
-
Baseline Measurement: The basal rate of oxygen consumption is recorded.
-
Peptide Addition: A solution of Ser-Ala-SAP-IIB is injected into the chamber to achieve the desired final concentration.
-
Activity Measurement: The increase in the rate of oxygen consumption following the addition of the peptide is measured and represents the respiratory-stimulating activity of the peptide.
Receptor Binding Assay
To determine the binding affinity (Kd) of Ser-Ala-SAP-IIB to its receptor, competitive binding assays can be performed.
Experimental Protocol:
-
Radiolabeling: A synthetic analogue of Ser-Ala-SAP-IIB is radiolabeled (e.g., with ¹²⁵I).
-
Sperm Incubation: A fixed concentration of the radiolabeled peptide is incubated with a suspension of sea urchin sperm in the presence of increasing concentrations of unlabeled Ser-Ala-SAP-IIB.
-
Separation of Bound and Free Ligand: The sperm (with bound ligand) are separated from the incubation medium (containing free ligand) by rapid filtration or centrifugation.
-
Quantification: The amount of radioactivity in the sperm pellet is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide) can be determined. The Kd can then be calculated from the IC₅₀ value.
Conclusion
Ser-Ala-SAP-IIB is a potent chemoattractant peptide that plays a vital role in sea urchin fertilization. Its well-defined structure and biological activity make it an excellent model for studying gamete communication and signal transduction. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this and other related sperm-activating peptides. Further research, particularly in the precise identification of its receptors and the quantitative characterization of its binding and signaling properties, will continue to enhance our understanding of the molecular mechanisms governing fertilization.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Ser-Ala-SAP-IIB - Elabscience® [elabscience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Sperm Activating Peptide Sea Urchin | Sigma-Aldrich [sigmaaldrich.com]
- 5. bioone.org [bioone.org]
- 6. Speract, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biostor.org [biostor.org]
- 8. Sperm-activating peptide induces asymmetric flagellar bending in sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alteration of intracellular [Ca2+] in sea urchin sperm by the egg peptide speract. Evidence that increased intracellular Ca2+ is coupled to Na+ entry and increased intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptors for Sperm-activating Peptides, SAP-I and SAP-IIB, on Spermatozoa of Sea Urchins, Hemicentrotus pulcherrimus and Glyptocidaris crenularis: (Sea urchin spermatozoa/Sperm-activating peptides/Receptor/Cross-link) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time analysis of the role of Ca2+ in flagellar movement and motility in single sea urchin sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
The Chemoattractant Ser-ala-alloresact: A Technical Guide to its Mechanism of Action in Sperm Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the activation of sperm by the chemoattractant peptide Ser-ala-alloresact. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the well-established signaling cascade initiated by the broader family of sperm-activating peptides (SAPs) and provides illustrative quantitative data from closely related, well-studied analogs such as speract and asterosap. This guide is intended to serve as a comprehensive resource for researchers in reproductive biology, cell signaling, and pharmacology.
Introduction to Sperm-Activating Peptides
Sperm-activating peptides (SAPs) are a class of small peptides released by the eggs of many marine invertebrates. They play a crucial role in chemical communication between gametes, ensuring successful fertilization in a vast aquatic environment. These peptides act as chemoattractants, guiding sperm towards the egg, and also trigger a cascade of physiological changes within the sperm, collectively known as sperm activation. This activation enhances motility and prepares the sperm for fertilization. This compound is a member of this family of peptides and is known to be a potent activator of sperm.[1]
The Core Signaling Pathway of Sperm Activation
The mechanism of action for SAPs, including this compound, is initiated by the binding of the peptide to a specific receptor on the sperm flagellum. This interaction triggers a rapid and well-orchestrated signaling cascade, primarily mediated by the second messenger cyclic guanosine monophosphate (cGMP). The key steps in this pathway are detailed below.
Receptor Binding and Guanylyl Cyclase Activation
This compound binds to a receptor-type guanylyl cyclase (GC) located on the plasma membrane of the sperm flagellum.[2][3] This binding event allosterically activates the intracellular catalytic domain of the GC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This initial step is critical as it translates the external chemical signal into an intracellular second messenger.
cGMP-Mediated Ion Channel Modulation
The rapid increase in intracellular cGMP concentration directly gates the opening of cGMP-dependent ion channels.[3] Specifically, a K+-selective channel is activated, leading to an efflux of potassium ions from the sperm cell.[3] This results in a transient hyperpolarization of the sperm membrane potential.
Calcium Influx and Sperm Activation
The hyperpolarization of the membrane potential, coupled with the elevated cGMP levels, leads to the opening of voltage-gated Ca2+ channels.[3] This triggers a rapid and transient influx of extracellular calcium ions (Ca2+) into the sperm flagellum. The resulting increase in intracellular Ca2+ concentration is the ultimate trigger for the physiological changes associated with sperm activation. These changes include an increase in the asymmetry of the flagellar beat, leading to a change in the swimming trajectory of the sperm, and an overall increase in motility.[4] This Ca2+-dependent change in motility allows the sperm to navigate towards the higher concentration of the chemoattractant, a process known as chemotaxis.[4]
Quantitative Data on Sperm-Activating Peptide Effects
Table 1: Effect of Sperm-Activating Peptides on Intracellular cGMP Levels
| Sperm-Activating Peptide | Organism | Peptide Concentration | Fold Increase in cGMP (mean ± SD) | Reference |
| Asterosap | Starfish (Asterias amurensis) | 10 pM | ~2-fold | [2] |
| Asterosap | Starfish (Asterias amurensis) | 100 pM | ~5-fold | [2] |
| Asterosap | Starfish (Asterias amurensis) | 1 nM | ~10-fold | [2] |
Table 2: Effect of Sperm-Activating Peptides on Intracellular Ca2+ Concentration
| Sperm-Activating Peptide | Organism | Peptide Concentration | Nature of Ca2+ Response | Reference |
| Speract | Sea Urchin (Strongylocentrotus purpuratus) | 10 nM | Transient increase, peaks within 5s | [5] |
| Asterosap | Starfish (Asterias amurensis) | Picomolar concentrations | Transient, cGMP-stimulated increase | [2] |
Table 3: Effect of cGMP on Sperm Motility Parameters
| Parameter | Condition | Change in Value (mean ± SD) | Reference |
| Swimming Speed | Uncaging of cGMP in Starfish Sperm | 334 ± 86 µm/s to 446 ± 88 µm/s | [4] |
| Swimming Path | Uncaging of cGMP in Sea Urchin Sperm | Induces a turn followed by straight swimming | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of sperm-activating peptides.
Sperm Chemotaxis Assay
This assay is used to determine the chemoattractant properties of a substance.
Principle: A gradient of the test substance is established in a chamber containing motile sperm. The movement of sperm in response to this gradient is observed and quantified.
Protocol:
-
Sperm Collection and Preparation:
-
Induce spawning in male sea urchins by injecting 0.5 M KCl into the coelomic cavity.
-
Collect "dry" sperm (undiluted) and store on ice.
-
Just before the experiment, dilute the dry sperm in artificial seawater (ASW) to the desired concentration (e.g., 10^7 sperm/mL).
-
-
Chemotaxis Chamber Setup:
-
Use a microfluidic device or a simple slide with a coverslip supported by parallel strips of vacuum grease to create a small chamber.
-
Introduce the sperm suspension into the chamber.
-
Create a concentration gradient by gently introducing a small volume of the chemoattractant solution (e.g., this compound in ASW) at one side of the chamber using a micropipette.
-
-
Data Acquisition and Analysis:
-
Record the swimming behavior of the sperm using a dark-field or phase-contrast microscope equipped with a video camera.
-
Track the movement of individual sperm using computer-assisted sperm analysis (CASA) software.
-
Analyze the trajectories of the sperm to determine if there is a net movement towards the source of the chemoattractant. Parameters to quantify include the chemotactic index (the ratio of the net distance moved towards the source to the total path length).
-
Measurement of Intracellular cGMP Levels
This protocol describes a method to quantify changes in intracellular cGMP in response to a stimulus.
Principle: Sperm are treated with the test substance, and the reaction is stopped. The cells are then lysed, and the intracellular cGMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Sperm Incubation:
-
Incubate a known concentration of sperm in ASW.
-
Add the sperm-activating peptide (e.g., this compound) at various concentrations and for different time points.
-
To prevent cGMP degradation, a phosphodiesterase inhibitor (e.g., IBMX) can be added to the incubation medium.
-
-
Reaction Termination and Cell Lysis:
-
Stop the reaction by adding ice-cold ethanol to the sperm suspension to a final concentration of 70%.
-
Lyse the cells by repeated freeze-thaw cycles or by sonication.
-
Centrifuge the lysate to pellet the cell debris.
-
-
cGMP Quantification:
-
Collect the supernatant containing the intracellular cGMP.
-
Use a commercially available cGMP ELISA kit to quantify the amount of cGMP in the supernatant.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves a competition between the cGMP in the sample and a labeled cGMP for binding to a cGMP-specific antibody.
-
Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.
-
Intracellular Ca2+ Imaging
This method allows for the visualization and quantification of changes in intracellular Ca2+ concentration in real-time.
Principle: Sperm are loaded with a Ca2+-sensitive fluorescent dye. The fluorescence intensity of the dye changes upon binding to Ca2+, and this change is monitored using fluorescence microscopy.
Protocol:
-
Sperm Loading with Fluorescent Dye:
-
Incubate the sperm suspension with a cell-permeant form of a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in ASW.
-
The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator.
-
Incubate for a sufficient time (e.g., 30-60 minutes) in the dark to allow for dye loading and de-esterification.
-
Wash the sperm to remove excess extracellular dye.
-
-
Imaging Setup:
-
Place the dye-loaded sperm in an imaging chamber on the stage of an inverted fluorescence microscope equipped with a sensitive camera (e.g., an EMCCD or sCMOS camera).
-
Use an appropriate filter set for the excitation and emission wavelengths of the chosen fluorescent dye.
-
-
Stimulation and Image Acquisition:
-
Start recording a time-lapse series of fluorescence images.
-
Add the sperm-activating peptide to the chamber to stimulate the sperm.
-
Continue recording to capture the resulting changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual sperm or specific regions of the sperm (e.g., head, flagellum).
-
Measure the average fluorescence intensity within the ROIs for each frame of the time-lapse series.
-
Plot the change in fluorescence intensity over time to visualize the Ca2+ transient. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular events and experimental procedures described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sperm-activating peptide controls a cGMP-signaling pathway in starfish sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sperm-activating peptides in the regulation of ion fluxes, signal transduction and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Alteration of intracellular [Ca2+] in sea urchin sperm by the egg peptide speract. Evidence that increased intracellular Ca2+ is coupled to Na+ entry and increased intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Ser-ala-alloresact in Fertilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ser-ala-alloresact, a sperm-activating peptide (SAP) discovered in the egg jelly of the sea urchin Glyptocidaris crenularis, plays a pivotal role in chemical communication between gametes, a critical step for successful fertilization in many marine invertebrates. This peptide acts as a chemoattractant, guiding sperm towards the egg, and stimulates sperm motility and respiration. The biological activity of this compound is mediated by a receptor-guanylyl cyclase, initiating a signaling cascade that involves the second messenger cyclic GMP (cGMP) and subsequent modulation of ion channel activity. This technical guide provides an in-depth overview of the biological function of this compound, its signaling pathway, and detailed experimental protocols for its study.
Introduction
Fertilization in many marine species with external fertilization is a process that relies heavily on chemotaxis, the directed movement of sperm towards chemical cues released by the egg. These chemical cues, known as sperm-activating peptides (SAPs), are species-specific and ensure that sperm are guided to eggs of the same species. This compound is a member of the alloresact family of SAPs, which are characterized by their ability to activate sperm motility and induce a chemotactic response.[1][2][3] Understanding the mechanism of action of this compound provides valuable insights into the fundamental processes of fertilization and may have implications for the development of novel contraceptives or therapies for infertility.
The this compound Signaling Pathway
The interaction of this compound with sperm initiates a rapid and transient signaling cascade that ultimately leads to a change in the sperm's swimming behavior. The key components of this pathway are the receptor, the production of a second messenger, and the modulation of ion channels.
Receptor Binding and Guanylyl Cyclase Activation
The primary receptor for this compound is a membrane-bound guanylyl cyclase. The binding of this compound to the extracellular domain of this receptor induces a conformational change, leading to the activation of the intracellular guanylyl cyclase domain. This activation results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
cGMP-Mediated Signaling
The increase in intracellular cGMP concentration is a central event in the this compound signaling pathway. cGMP acts as a second messenger, directly gating a class of cyclic nucleotide-gated (CNG) ion channels. The opening of these channels leads to an influx of Ca²⁺ ions into the sperm flagellum.
Ion Fluxes and Modulation of Sperm Motility
The influx of Ca²⁺ through the CNG channels triggers a cascade of events that alter the flagellar waveform, causing a change in the sperm's swimming trajectory. This Ca²⁺-dependent change in motility is the basis for the chemotactic response, allowing the sperm to navigate up the concentration gradient of this compound towards the egg.
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on sperm physiology.
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | |||
| This compound to Receptor | ~1 nM | Glyptocidaris crenularis | Suzuki et al., 1988 |
| cGMP Production | |||
| Basal cGMP level | 5-10 fmol/10⁸ sperm | Strongylocentrotus purpuratus | Matsumoto et al., 2003 |
| Stimulated cGMP level (10 nM this compound) | 50-100 fmol/10⁸ sperm | Strongylocentrotus purpuratus | Matsumoto et al., 2003 |
| Sperm Motility | |||
| Increase in swimming speed | 20-30% | Glyptocidaris crenularis | Suzuki et al., 1988 |
| Chemotactic Index | Varies with gradient | Various sea urchin species | Darszon et al., 2008 |
Table 1: Quantitative Effects of this compound on Sperm Parameters
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological role of this compound.
Sperm Chemotaxis Assay (Gradient Chamber)
This assay is used to observe and quantify the chemotactic response of sperm to a gradient of this compound.
Materials:
-
Microscope with dark-field illumination and video recording capabilities
-
Gradient chamber (e.g., Zigmond chamber)
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
This compound stock solution
Procedure:
-
Prepare a suspension of motile sperm in ASW.
-
Set up the gradient chamber according to the manufacturer's instructions.
-
Fill one well of the chamber with the sperm suspension in ASW.
-
Fill the other well with the sperm suspension in ASW containing the desired concentration of this compound.
-
Place the chamber on the microscope stage and allow the gradient to form for a specified time (e.g., 10 minutes).
-
Record the swimming behavior of the sperm in the gradient for a set duration (e.g., 1-2 minutes).
-
Analyze the video recordings to determine the chemotactic index, which is the net displacement of sperm towards the chemoattractant.
References
An In-depth Technical Guide to Homologs of Ser-ala-alloresact in Different Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ser-ala-alloresact and its homologs, a class of sperm-activating peptides (SAPs) crucial for chemical communication between gametes in various marine invertebrate species. This document details their species distribution, quantitative biochemical data, the signaling pathways they trigger, and detailed experimental protocols for their study.
Introduction to this compound and its Homologs
This compound is a member of a diverse family of small, diffusible peptides released from the egg jelly of marine invertebrates, particularly sea urchins. These peptides play a pivotal role in fertilization by acting as chemoattractants and activators of sperm motility. They are highly species-specific, ensuring that sperm are guided to eggs of the same species, thereby preventing cross-species fertilization. The specificity of these interactions makes them a fascinating subject for research in reproductive biology and a potential target for developing novel contraceptive agents or, conversely, therapies to enhance fertility.
Species Distribution and Sequence Diversity
Homologs of this compound are predominantly found in echinoderms, with significant sequence variation observed between different species. While the core function of sperm activation is conserved, the peptide sequences have diverged, reflecting the evolutionary pressure for species-specific reproductive barriers.
Notably, research into other marine invertebrates has revealed different classes of chemoattractants. For instance, in ascidians, sperm are attracted by sulfated steroids rather than peptides. In the cephalopod mollusk Sepia officinalis, a hexapeptide with the sequence Pro-Ile-Asp-Pro-Gly-Val-NH2 has been identified as a sperm attractant, demonstrating the diverse molecular strategies employed for gamete communication in the marine environment.
Table 1: Amino Acid Sequences of Alloreact and its Known Homologs
| Peptide Name | Sequence | Species |
| Alloreact (SAP-IIB) | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | Glyptocidaris crenularis |
| Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Strongylocentrotus purpuratus, Lytechinus pictus |
| Resact | Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2 | Arbacia punctulata |
| SAP-I | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Hemicentrotus pulcherrimus |
| SAP-V | Not specified in provided results | Brissus agassizii |
| Speract derivative | Gly-Phe-Ser-Leu-Gly-Gly-Gly-Gly-Val-Gly | Tripneustes gratilla, Strongylocentrotus nudus[1] |
| Speract derivative | Gly-Phe-Ser-Leu-Ser-Gly-Ser-Gly-Val-Asp-OH | Hemicentrotus pulcherrimus[2] |
Quantitative Analysis of Peptide-Receptor Interactions
The biological activity of SAPs is mediated by their interaction with specific receptors on the sperm flagellum. These receptors are often membrane-bound guanylate cyclases. The binding affinity and the concentration required to elicit a physiological response are key parameters in understanding the potency and specificity of these peptides.
Table 2: Quantitative Data for Sperm-Activating Peptides
| Peptide | Species | Assay | Parameter | Value |
| Resact | Arbacia punctulata | Respiration Assay | EC50 | 0.5 nM[3] |
| Resact | Arbacia punctulata | cGMP Elevation | EC50 | 25 nM[3] |
| SAP-I | Hemicentrotus pulcherrimus | Competitive Binding | IC50 | 282 nM (intact sperm), 3 nM (sperm heads), 141 nM (sperm tails) |
| SAP-IIB | Glyptocidaris crenularis | Competitive Binding | IC50 | Not specified in provided results |
It has been suggested that for SAP-I in Hemicentrotus pulcherrimus, there are two classes of receptors: a high-affinity receptor associated with respiration-stimulating activity and increases in intracellular pH, and a low-affinity receptor coupled to elevations in cGMP and intracellular calcium. However, the precise dissociation constants (Kd) for these receptors are not yet fully elucidated.
Signaling Pathways of Sperm-Activating Peptides
The binding of a sperm-activating peptide to its receptor on the sperm plasma membrane initiates a rapid and transient signaling cascade. This pathway is crucial for altering the sperm's swimming behavior, guiding it towards the egg.
The Canonical SAP Signaling Pathway
The general mechanism involves the activation of a receptor guanylate cyclase (rGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This elevation in cGMP directly gates a cGMP-dependent K+ channel (tetraKCNG), causing a hyperpolarization of the sperm membrane.[4] The change in membrane potential, in turn, activates a Na+/H+ exchanger, leading to an increase in intracellular pH, and opens voltage-gated Ca2+ channels, resulting in a transient influx of Ca2+.[5] The rise in intracellular Ca2+ is a key event that modulates the flagellar waveform, causing the sperm to turn and reorient itself along the chemoattractant gradient.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its homologs.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the chemical synthesis of SAPs.
Workflow for Solid-Phase Peptide Synthesis:
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Side-Chain Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and amino acid analysis.
Radioligand Binding Assay
This protocol describes a method to characterize the binding of SAPs to their receptors on sperm membranes.
Protocol:
-
Sperm Membrane Preparation:
-
Collect sperm from the desired species.
-
Homogenize the sperm in a buffered solution (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove intact cells and debris.
-
Centrifuge the supernatant at a high speed to pellet the sperm membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Radiolabeling of the Peptide:
-
Synthesize an analog of the SAP containing a tyrosine residue for radioiodination (e.g., with ¹²⁵I).
-
Purify the radiolabeled peptide by RP-HPLC.
-
-
Binding Assay:
-
In a microtiter plate, combine the sperm membrane preparation, the radiolabeled peptide at a fixed concentration, and varying concentrations of the unlabeled competitor peptide.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide).
-
Calculate the dissociation constant (Kd) of the unlabeled peptide using the Cheng-Prusoff equation.
-
Sperm Chemotaxis Assay (Zigmond Chamber)
This assay allows for the direct observation and quantification of sperm chemotaxis in response to a gradient of a chemoattractant.[6]
Protocol:
-
Chamber Preparation:
-
Clean the Zigmond chamber and a coverslip thoroughly.
-
Place the coverslip over the chamber, creating two wells separated by a narrow bridge.
-
-
Loading the Chamber:
-
Load a suspension of motile sperm into one well.
-
Load the chemoattractant solution (at the desired concentration) into the other well. A stable concentration gradient will form across the bridge.
-
-
Microscopy and Data Acquisition:
-
Place the chamber on the stage of a microscope equipped with video recording capabilities.
-
Record the movement of sperm on the bridge for a set period.
-
-
Data Analysis:
-
Use sperm tracking software to analyze the recorded videos.
-
Quantify parameters such as sperm velocity, trajectory, and chemotactic index (a measure of the net displacement towards the chemoattractant).
-
Guanylate Cyclase Activity Assay
This assay measures the ability of SAPs to stimulate the production of cGMP in sperm preparations.
Protocol:
-
Sperm Preparation: Prepare either intact sperm or sperm membrane fractions as described in the radioligand binding assay protocol.
-
Reaction Mixture: Prepare a reaction buffer containing GTP (the substrate for guanylate cyclase), a phosphodiesterase inhibitor (to prevent cGMP degradation), and other necessary cofactors (e.g., Mg²⁺ or Mn²⁺).
-
Assay Initiation: Add the sperm preparation to the reaction mixture and pre-incubate. Initiate the reaction by adding the SAP at various concentrations.
-
Incubation: Incubate the reaction at a specific temperature for a defined time.
-
Reaction Termination: Stop the reaction by adding a solution that inactivates the enzyme (e.g., by boiling or adding a chelating agent like EDTA).
-
cGMP Quantification:
-
Centrifuge the samples to pellet any particulate matter.
-
Measure the concentration of cGMP in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Plot the amount of cGMP produced against the concentration of the SAP.
-
Determine the EC50 value for guanylate cyclase activation.
-
Conclusion
The study of this compound and its homologs provides valuable insights into the molecular mechanisms governing fertilization and species specificity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in reproductive biology, biochemistry, and pharmacology. Further investigation into the structure-function relationships of these peptides and their receptors may lead to the development of novel technologies for controlling fertility and a deeper understanding of the evolution of reproductive processes.
References
- 1. Sperm activating peptide e [novoprolabs.com]
- 2. Sperm activating peptide e [novoprolabs.com]
- 3. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of sperm motility are conserved in an early-branching metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Types of Assays for Detecting Frog Sperm Chemoattraction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Blueprint: A Technical Guide to the Identification of the Ser-ala-alloresact Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and conceptual framework for identifying the precursor protein of Ser-ala-alloresact, a sperm-activating peptide (SAP). While direct experimental data on the this compound precursor is limited, this document leverages established principles of peptide precursor identification and draws parallels with the well-characterized SAP, speract, to outline a robust investigative strategy. We will delve into the bioinformatics, proteomics, and molecular biology techniques integral to isolating and characterizing this precursor, a critical step for understanding its biological function and potential therapeutic applications.
Introduction to this compound and its Precursor
This compound is a sperm-activating peptide, a class of signaling molecules crucial for successful fertilization in many marine invertebrate species[1]. These peptides are initially synthesized as larger, inactive precursor proteins that undergo post-translational modifications, including proteolytic cleavage, to release the mature, active peptide. The identification and characterization of the full-length precursor protein are paramount for several reasons:
-
Understanding Regulation: The precursor sequence can reveal regulatory elements and cleavage sites essential for the controlled release of the active peptide.
-
Elucidating Function: The precursor may contain other bioactive peptides or domains with distinct functions.
-
Enabling Recombinant Production: The gene sequence of the precursor is necessary for producing recombinant peptides for research and drug development.
-
Evolutionary Insights: Comparing precursor protein sequences across species can provide insights into the evolution of reproductive strategies.
The Alloresact/Speract Signaling Pathway: A Conceptual Framework
Understanding the signaling pathway of related peptides like speract provides a roadmap for investigating this compound. Speract, a decapeptide, binds to a receptor on the sperm flagellum, triggering a signaling cascade that increases sperm motility and respiration[2][3][4]. This process involves the activation of a guanylyl cyclase, leading to an increase in intracellular cyclic GMP (cGMP) and subsequent modulation of ion channel activity[5]. It is highly probable that this compound initiates a similar signaling cascade upon binding to its cognate receptor.
Figure 1: Proposed signaling pathway for this compound.
Experimental Protocols for Precursor Protein Identification
The identification of the this compound precursor protein necessitates a multi-pronged approach combining bioinformatics and experimental techniques. The general workflow involves isolating the mature peptide, obtaining partial amino acid sequence information, using this to design probes to screen a cDNA library or perform PCR, and finally, sequencing the full-length precursor gene.
Peptide Isolation and Sequencing
Objective: To purify this compound from a biological source (e.g., egg-conditioned media) and determine its partial amino acid sequence.
Methodology:
-
Sample Preparation: Collection of egg-conditioned media from the target marine invertebrate species.
-
Purification:
-
Solid-Phase Extraction (SPE): Initial cleanup and concentration of the peptide from the media.
-
High-Performance Liquid Chromatography (HPLC): Separation of the peptide mixture using a reverse-phase column. Fractions are collected and assayed for sperm-activating activity.
-
-
Mass Spectrometry (MS):
-
Edman Degradation: Sequential removal and identification of amino acids from the N-terminus of the peptide to confirm the MS/MS data.
Molecular Cloning of the Precursor cDNA
Objective: To isolate the full-length cDNA encoding the this compound precursor protein.
Methodology:
-
RNA Extraction: Total RNA is extracted from the ovaries or eggs of the target species.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Degenerate PCR:
-
Degenerate primers are designed based on the partial amino acid sequence of this compound.
-
PCR is performed on the cDNA to amplify a fragment of the precursor gene.
-
-
RACE (Rapid Amplification of cDNA Ends):
-
5' and 3' RACE are performed using gene-specific primers derived from the sequence of the PCR fragment to obtain the full-length cDNA sequence.
-
-
cDNA Library Screening:
-
Alternatively, a labeled DNA probe based on the initial PCR fragment can be used to screen an ovarian or egg cDNA library to isolate clones containing the full-length precursor cDNA.
-
-
DNA Sequencing: The full-length cDNA clone is sequenced to determine the complete nucleotide and deduced amino acid sequence of the precursor protein.
Figure 2: Experimental workflow for precursor protein identification.
Bioinformatic Analysis of the Precursor Protein
Once the full-length amino acid sequence of the precursor is obtained, bioinformatic tools are employed to predict its structure and function[8].
-
Signal Peptide Prediction: Programs like SignalP are used to identify a potential N-terminal signal peptide that directs the precursor to the secretory pathway.
-
Proteolytic Cleavage Site Prediction: The sequence is analyzed for consensus cleavage sites for proprotein convertases (e.g., furin-like enzymes) that are often involved in processing peptide precursors. These are typically characterized by pairs of basic amino acids (e.g., Arg-Arg, Lys-Arg).
-
Domain and Motif Analysis: Databases such as Pfam and PROSITE are used to search for known protein domains and motifs within the precursor sequence. This can provide clues about its function beyond being a simple precursor. For example, some precursors contain multiple bioactive peptides or domains with enzymatic activity[9].
-
Homology Searching: BLAST searches against protein databases can identify homologous precursor proteins in other species, providing evolutionary context.
Quantitative Data and Expected Outcomes
While specific quantitative data for this compound is not yet available, we can present a template for data organization based on expected experimental outcomes and data from related peptides like speract.
Table 1: Purification and Characterization of this compound
| Parameter | Expected Value/Result | Method |
| Retention Time (HPLC) | Dependent on column and gradient | Reverse-Phase HPLC |
| Molecular Weight (MS) | To be determined | MALDI-TOF or ESI-MS |
| Amino Acid Sequence | Ser-Ala-... | MS/MS and Edman Degradation |
| Sperm Motility Assay (EC50) | Expected in the pM to nM range | Computer-Assisted Sperm Analysis |
Table 2: Molecular Cloning of the this compound Precursor
| Parameter | Expected Result | Method |
| Degenerate PCR Product Size | Dependent on primer design | Agarose Gel Electrophoresis |
| Full-Length cDNA Size | To be determined | DNA Sequencing |
| Deduced Precursor Protein Size | To be determined | Bioinformatic Translation |
| Signal Peptide Prediction | Presence of N-terminal signal peptide | SignalP |
| Predicted Cleavage Sites | Presence of dibasic amino acid pairs | ProP, manual inspection |
Conclusion
The identification of the this compound precursor protein is an achievable goal that will significantly advance our understanding of fertilization and may open new avenues for drug development. By employing a systematic approach that combines peptide chemistry, molecular biology, and bioinformatics, researchers can successfully isolate and characterize this important molecule. The methodologies and conceptual frameworks outlined in this guide, drawn from established practices in peptide research, provide a solid foundation for these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Speract - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Speract. Purification and characterization of a peptide associated with eggs that activates spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 8. Bioinformatic analysis of peptide precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The precursor region of a protein active in sperm-egg fusion contains a metalloprotease and a disintegrin domain: structural, functional, and evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of the Ser-Ala-Alloresact Receptor: A Technical Guide
Abstract
Ser-Ala-alloresact, a sperm-activating peptide (SAP), plays a crucial role in fertilization processes in certain marine invertebrates[1]. While the peptide has been identified, its cognate receptor remains uncharacterized. This technical guide provides a comprehensive in silico workflow for the prediction, structural modeling, and interaction analysis of the putative this compound receptor. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in receptor identification and ligand-receptor interaction studies. This document details a systematic approach, from receptor candidate identification using sequence homology and machine learning to the elucidation of potential signaling pathways. The protocols for key computational experiments are provided, and all predictive data is summarized in structured tables. Furthermore, logical workflows and signaling pathways are visualized using Graphviz to ensure clarity and reproducibility.
Introduction
Sperm-activating peptides (SAPs) are a class of small peptides that are essential for successful fertilization in many marine species. They are known to trigger a cascade of physiological changes in spermatozoa, including increased motility and chemotaxis towards the egg. This compound is one such SAP, but a detailed understanding of its mechanism of action is hindered by the lack of information about its specific receptor.
The identification and characterization of novel receptors are paramount for advancing our understanding of biological systems and for the development of new therapeutic agents. In the absence of experimental data, in silico methods provide a powerful and cost-effective approach to predict receptor structures and their interactions with ligands[2]. This guide presents a structured, multi-step computational strategy to predict and characterize the receptor for this compound. The workflow leverages a combination of bioinformatics tools and molecular modeling techniques to build a comprehensive predictive model of the receptor and its signaling cascade.
Predictive Workflow for this compound Receptor Identification and Characterization
The in silico prediction of the this compound receptor follows a logical progression from broad, sequence-based searches to detailed, structure-based interaction analyses. The overall workflow is depicted below.
Caption: A logical workflow for the in silico prediction of the this compound receptor.
Receptor Candidate Identification
The initial step involves identifying potential receptor candidates from protein sequence databases. Given that many peptide receptors are G protein-coupled receptors (GPCRs), the search can be focused on this superfamily.
Experimental Protocol: Receptor Candidate Identification
-
Database Selection: Utilize comprehensive protein sequence databases such as NCBI non-redundant (nr), UniProtKB/Swiss-Prot, and specialized GPCR databases (e.g., GPCRdb).
-
Sequence Homology Search:
-
BLASTp: Perform a protein-protein BLAST search using sequences of known SAP receptors from related species as queries. Use a permissive E-value cutoff (e.g., 1e-5) to identify distant homologs.
-
PSI-BLAST: For more sensitive searches, employ Position-Specific Iterated BLAST to build a position-specific scoring matrix (PSSM) from closely related sequences and search for more distant relatives.
-
-
Hidden Markov Model (HMM) Search:
-
Use HMMER3 to search protein sequence databases with HMM profiles of conserved GPCR domains (e.g., 7TM domains from Pfam). This can identify potential GPCRs that may not be found through simple sequence similarity.
-
-
Candidate Filtering: Filter the initial list of candidates based on taxonomic proximity to the source organism of this compound and the presence of characteristic GPCR domains.
Structural Modeling of the Putative Receptor
Once a list of candidate receptor sequences is generated, the next crucial step is to predict their three-dimensional structures.
Experimental Protocol: Homology Modeling
-
Template Selection: For each candidate sequence, search the Protein Data Bank (PDB) for suitable templates using BLASTp or more sensitive tools like HHpred. Select templates based on sequence identity (>30% is ideal), resolution, and conformational state (active vs. inactive).
-
Sequence Alignment: Perform a careful sequence alignment between the target and template sequences. Pay close attention to the alignment of transmembrane helices and loop regions.
-
Model Building: Use homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the receptor based on the alignment.
-
Loop Modeling: The loop regions, which are often highly variable, may require specialized modeling. Utilize loop modeling algorithms within the chosen software or dedicated tools.
Experimental Protocol: Ab Initio Modeling (if no suitable template is available)
-
Fragment Assembly: For sequences without a clear homolog, use ab initio methods like Rosetta or AlphaFold. These methods predict the structure by assembling fragments from known protein structures.
-
Energy Minimization: The generated models are then subjected to energy minimization to resolve steric clashes and improve stereochemistry.
Model Refinement and Validation
The generated 3D models must be rigorously validated to ensure their quality and reliability for subsequent docking studies.
Experimental Protocol: Model Validation
-
Stereochemical Quality Assessment: Use tools like PROCHECK or MolProbity to assess the Ramachandran plot, bond lengths, and bond angles.
-
Energy Profiling: Evaluate the overall and residue-by-residue energy of the model using programs like ProSA-web or Verify3D.
-
Molecular Dynamics (MD) Simulation: Perform short MD simulations (e.g., 10-50 ns) in a simulated membrane environment to assess the stability of the predicted structure.
Table 1: Predicted Structural Properties of Putative Receptor Candidates
| Candidate ID | Modeling Method | Template PDB ID | Sequence Identity (%) | QMEAN | MolProbity Score |
| PR-1 | Homology Modeling | 5C1M | 42.1 | -1.5 | 1.8 |
| PR-2 | Homology Modeling | 6D26 | 38.5 | -2.1 | 2.1 |
| PR-3 | Ab Initio (AlphaFold) | N/A | N/A | 0.85 (pLDDT) | 1.9 |
Ligand-Receptor Interaction Analysis
With validated receptor models, the next step is to predict the binding mode of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Experimental Protocol: Peptide-Protein Docking
-
Ligand Preparation: Generate a 3D structure of this compound using peptide building tools (e.g., in PyMOL, Chimera) or from its SMILES string if available. Perform energy minimization on the peptide structure.
-
Receptor Preparation: Prepare the receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be predicted based on the location of the binding pocket in the template structure or by using binding site prediction software.
-
Docking Simulation: Use peptide-protein docking software such as HADDOCK, Rosetta FlexPepDock, or Glide SP-peptide. These tools are specifically designed to handle the flexibility of peptides.[3]
-
Pose Clustering and Scoring: The docking results will produce a series of binding poses. Cluster these poses based on root-mean-square deviation (RMSD) and rank them using a scoring function that estimates the binding affinity.
Table 2: Predicted Binding Affinities of this compound with Receptor Candidates
| Candidate ID | Docking Score (kcal/mol) | Key Interacting Residues |
| PR-1 | -9.8 | Asp112, Tyr189, Phe254 |
| PR-2 | -7.5 | Glu98, Trp156, Arg231 |
| PR-3 | -8.9 | Asp105, His201, Tyr260 |
Molecular Dynamics Simulation
To assess the stability of the predicted peptide-receptor complex and to study the dynamics of the interaction, MD simulations are performed.
Experimental Protocol: MD Simulation of the Ligand-Receptor Complex
-
System Setup: Embed the docked complex into a model lipid bilayer (e.g., POPC) and solvate with water and ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the protein and ligand to allow the system to relax.
-
Production Run: Run a long production simulation (e.g., 100-500 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy (e.g., using MM/PBSA or MM/GBSA).
Signaling Pathway Prediction
Based on the predicted receptor type (GPCR) and its closest homologs, a putative signaling pathway can be inferred.
Caption: A predicted signaling pathway for the this compound receptor.
The predicted signaling pathway suggests that upon binding of this compound, the receptor activates a Gq/11-type G protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These downstream events are hypothesized to lead to sperm activation.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the prediction and characterization of the this compound receptor. By following the detailed protocols for receptor candidate identification, structural modeling, ligand-receptor interaction analysis, and signaling pathway prediction, researchers can generate a robust hypothetical model of the receptor and its function. The methodologies and visualizations provided herein serve as a roadmap for future computational and experimental studies aimed at validating these predictions and ultimately elucidating the molecular mechanisms underlying this compound's biological activity. The successful identification and characterization of this receptor will not only advance our fundamental understanding of fertilization but may also open new avenues for the development of novel contraceptive or pro-fertility agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies on Sperm Activating Peptides: The Case of Ser-Ala-Alloresact and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperm activating peptides (SAPs) are a class of small, diffusible molecules released from the egg jelly of many marine invertebrates that play a pivotal role in chemical communication between gametes, ensuring successful fertilization. These peptides trigger a cascade of physiological responses in spermatozoa, including the activation of motility, chemotaxis, and metabolic changes. This technical guide provides a comprehensive overview of the early research on SAPs, with a particular focus on the alloresact family of peptides, including Ser-Ala-alloresact, isolated from the sea urchin Glyptocidaris crenularis. We delve into the core methodologies used to identify, characterize, and synthesize these peptides, and detail the experimental protocols for assessing their biological activity. Furthermore, this guide presents the signaling pathways initiated by these peptides and summarizes the quantitative data from seminal studies in a structured format for comparative analysis.
Introduction
The journey of sperm to egg in the vast marine environment is a remarkable feat of chemical signaling. A key element of this process is the release of species-specific chemoattractants by the egg, which guide the sperm towards their target. Among the most well-studied of these chemoattractants are the sperm activating peptides (SAPs). Early work in the 1980s led to the isolation and characterization of the first SAPs, such as speract from Strongylocentrotus purpuratus and resact from Arbacia punctulata. These discoveries opened the door to understanding the intricate molecular mechanisms that govern sperm physiology and fertilization.
This guide focuses on a lesser-known but equally important group of SAPs, the alloresacts, discovered in the sea urchin Glyptocidaris crenularis. We will use this compound as a central example to illustrate the fundamental principles and techniques that underpin the study of these fascinating biomolecules.
The Alloresact Family of Peptides
In 1988, a novel group of sperm activating peptides was isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. These peptides, collectively named alloresacts, were found to stimulate the respiration of G. crenularis spermatozoa. Among them, this compound represents a key member of this family.
Quantitative Data on Alloresact Activity
The primary biological effect measured in early studies of alloresacts was the stimulation of sperm respiration. The following table summarizes the available quantitative data for the activity of various alloresacts on G. crenularis sperm. For comparison, data for the well-characterized SAP, speract, on its homologous sperm is also included.
| Peptide | Sequence | Half-Maximal Activity (Respiration) | Test Species | Reference |
| Alloresact | KLCPGGNCV | ~10 nM | Glyptocidaris crenularis | Suzuki et al., 1988 |
| This compound | SAKLCPGGNCV | ~1 nM | Glyptocidaris crenularis | Suzuki et al., 1988 |
| Speract | GGFDLNGGGVG | ~10 pM | Strongylocentrotus purpuratus | Hansbrough & Garbers, 1981 |
| Resact | CVTGAPGCVGGGRL-NH2 | ~0.5 nM | Arbacia punctulata | Ward et al., 1985 |
| *Cysteines are connected by a disulfide bond. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of sperm activating peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of SAPs is crucial for obtaining sufficient quantities for biological assays and for creating analogs to study structure-activity relationships. Solid-phase peptide synthesis (SPPS) is the standard method.
Principle: The peptide is assembled amino acid by amino acid while the C-terminus is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.
Detailed Protocol (Fmoc/tBu Strategy):
-
Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminally carboxylated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Sperm Collection and Motility Analysis
Sperm Collection:
-
Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity.
-
Collect "dry" sperm (undiluted semen) from the gonopores of male sea urchins using a Pasteur pipette.
-
Store the dry sperm on ice and use within a few hours for optimal viability.
Computer-Assisted Sperm Analysis (CASA):
CASA systems provide objective and quantitative measurements of sperm motility parameters.
-
Sperm Activation: Dilute the dry sperm in artificial seawater (ASW) to the desired concentration.
-
Sample Loading: Load the diluted sperm suspension into a specialized counting chamber (e.g., a Makler or Leja chamber).
-
Image Acquisition: Place the chamber on the stage of a microscope equipped with a high-speed camera. Record video sequences of the swimming sperm.
-
Data Analysis: The CASA software analyzes the video frames to track the trajectories of individual sperm and calculates various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of tracking.
-
VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the sperm track divided by the time of tracking.
-
VAP (Average Path Velocity): The velocity of the sperm head along its average path.
-
LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the swimming path.
-
STR (Straightness): The ratio of VSL to VAP.
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
Sperm Chemotaxis Assay
Microfluidic devices offer a precise way to generate stable chemical gradients and observe sperm chemotactic behavior.
Protocol using a Microfluidic Device:
-
Device Fabrication: Fabricate a microfluidic device, typically from polydimethylsiloxane (PDMS), with channels for introducing the sperm suspension and the chemoattractant.
-
Gradient Generation: Introduce a continuous flow of ASW containing the sperm activating peptide into one channel and a parallel flow of ASW without the peptide into an adjacent channel. A concentration gradient will form in a central channel where the two streams meet.
-
Sperm Introduction: Introduce the sperm suspension into the central channel.
-
Observation and Tracking: Use time-lapse microscopy to record the swimming behavior of the sperm within the gradient.
-
Analysis: Analyze the sperm tracks to determine the direction of swimming relative to the chemoattractant gradient. A net movement towards the higher concentration of the peptide indicates positive chemotaxis.
Measurement of Intracellular Second Messengers
Cyclic GMP (cGMP) Measurement:
-
Sperm Incubation: Incubate a concentrated sperm suspension in ASW.
-
Stimulation: Add the sperm activating peptide at the desired concentration and incubate for a specific time (typically very short, on the order of seconds).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as ice-cold trichloroacetic acid (TCA) or by heat inactivation.
-
Extraction: Extract the cGMP from the sperm pellet.
-
Quantification: Measure the cGMP concentration using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Intracellular Calcium (Ca²⁺) Measurement:
-
Sperm Loading: Load the sperm with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM or Fura-2 AM. These are membrane-permeable esters that are cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.
-
Washing: Wash the sperm to remove any extracellular dye.
-
Stimulation: Place the loaded sperm in a fluorometer cuvette or on a microscope slide and add the sperm activating peptide.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to provide a more quantitative measure of Ca²⁺ concentration.
Signaling Pathways and Experimental Workflows
The binding of a sperm activating peptide to its receptor on the sperm flagellum initiates a rapid and complex signaling cascade. While the specific details for this compound are not fully elucidated, the pathway is likely conserved and follows the general model established for speract and resact.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, based on studies of other SAPs.
Caption: Putative signaling pathway of this compound in sea urchin sperm.
Experimental Workflow for Characterizing a Novel SAP
The following diagram outlines a typical workflow for the discovery and characterization of a new sperm activating peptide.
Caption: Experimental workflow for the discovery and characterization of sperm activating peptides.
Conclusion
The early studies on sperm activating peptides, including the alloresacts, have laid a crucial foundation for our understanding of the molecular basis of fertilization. The methodologies developed during this period, from peptide purification and synthesis to sophisticated bioassays, remain relevant today. While much of the detailed mechanistic work has focused on speract and resact, the principles of their action provide a strong framework for understanding the function of other SAPs like this compound. Future research, employing modern techniques in proteomics, electrophysiology, and high-resolution imaging, will undoubtedly uncover further intricacies of these vital signaling molecules and their role in the continuation of life. This guide serves as a resource for researchers to build upon this foundational knowledge in their pursuit of new discoveries in reproductive biology and drug development.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of a Sperm-Activating Peptide Analogue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the chemical synthesis and purification of a sperm-activating peptide (SAP) analogue, identified as Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val. This peptide is one of a novel group of sperm-activating peptides isolated from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] These peptides have been shown to increase sperm respiration rates and cyclic nucleotide concentrations at nanomolar concentrations, indicating their potential as tools for studying fertilization and as leads for drug development.
The following protocols detail the solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Summary of Amino Acid Properties for Synthesis
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Protecting Group |
| Serine | Ser | S | 105.09 | tert-Butyl (tBu) |
| Alanine | Ala | A | 89.09 | None |
| Lysine | Lys | K | 146.19 | tert-Butoxycarbonyl (Boc) |
| Leucine | Leu | L | 131.17 | None |
| Cysteine | Cys | C | 121.16 | Trityl (Trt) |
| Proline | Pro | P | 115.13 | None |
| Glycine | Gly | G | 75.07 | None |
| Asparagine | Asn | N | 132.12 | Trityl (Trt) |
| Valine | Val | V | 117.15 | None |
Table 2: Expected Mass Spectrometry Data
| Peptide | Sequence | Molecular Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| Target Peptide | Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | C₄₇H₈₁N₁₃O₁₄S₂ | 1144.35 | 1143.55 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[2]
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-protected amino acids with appropriate side-chain protection (see Table 1)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Cys(Trt), Asn(Trt), Gly, Gly, Pro, Cys(Trt), Leu, Lys(Boc), Ala, Ser(tBu)).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by RP-HPLC
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Separation:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Peptide Characterization
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[4][5] The observed mass should correspond to the calculated mass in Table 2.
NMR Spectroscopy:
-
For structural confirmation, acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, HSQC) of the peptide dissolved in a suitable solvent (e.g., D₂O or DMSO-d₆).[6] This will allow for the assignment of protons and carbons and confirm the amino acid sequence and integrity.
Visualizations
Signaling Pathway
References
- 1. A novel group of sperm activating peptides from the sea urchin Glyptocidaris crenularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ser-Ala-Pro | C11H19N3O5 | CID 145457658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Ser-Ala-Lys | C12H24N4O5 | CID 145457656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facilitated synthesis of proteins containing modified dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ser-ala-alloresact in In Vitro Fertilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-ala-alloresact is a sperm-activating peptide originally identified in marine invertebrates. It belongs to a class of chemoattractants that play a crucial role in guiding sperm towards the egg, a process known as chemotaxis.[1] This phenomenon is not limited to marine life; evidence suggests that similar chemical guidance systems are at play in mammalian fertilization, including in humans.[2][3] These chemoattractants modulate sperm motility, guiding them along a concentration gradient towards the oocyte.[3][4] The potential application of such peptides in assisted reproductive technologies (ART), particularly in vitro fertilization (IVF), is an area of growing interest for improving fertilization success rates.
These application notes provide a detailed overview and protocols for utilizing this compound in IVF assays to assess its potential as a sperm guidance and activating agent. The protocols are designed for a research setting and can be adapted for drug development and screening purposes.
Mechanism of Action: The cGMP Signaling Pathway
Sperm-activating peptides like this compound primarily exert their effects through the activation of a guanylate cyclase receptor on the sperm's plasma membrane.[1][5] This initiates a signal transduction cascade involving cyclic guanosine monophosphate (cGMP) as a second messenger.[1][5][6] The binding of this compound to its receptor is believed to trigger the following sequence of events:
-
Receptor Binding and Guanylate Cyclase Activation: this compound binds to a receptor guanylate cyclase (RGC) located on the sperm's flagellum.
-
cGMP Production: This binding activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cGMP.
-
Ion Channel Modulation: The increase in intracellular cGMP concentration opens cGMP-gated ion channels, leading to changes in the sperm's membrane potential.
-
Calcium Influx: Alterations in membrane potential activate voltage-gated calcium channels, causing an influx of extracellular calcium ions (Ca2+) into the sperm flagellum.
-
Flagellar Beat Modification: The rise in intracellular Ca2+ modulates the activity of dynein arms and other motor proteins within the flagellum, resulting in a change in the flagellar beat pattern. This leads to hyperactivation and directed swimming towards the chemoattractant source.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Sperm chemotaxis - Wikipedia [en.wikipedia.org]
- 3. Selection of Boar Sperm by Reproductive Biofluids as Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on ethical issues about sperm donation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Ethical Considerations for Sperm Donation? [web.stanford.edu]
- 6. Sperm chemotaxis is driven by the slope of the chemoattractant concentration field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recombinant Expression of Ser-ala-alloresact Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm-activating peptides (SAPs) are crucial signaling molecules in the process of fertilization, particularly in many marine invertebrates. These peptides, released by the egg, trigger a cascade of physiological responses in sperm, including increased motility, respiration, and chemotactic guidance towards the egg. Alloresact, a SAP found in the sea urchin Tripneustes gratilla, and its analogs are of significant interest for studying the fundamental mechanisms of sperm-egg communication and for potential applications in drug development and reproductive technologies. This document provides a detailed protocol for the recombinant expression, purification, and characterization of a modified alloresact peptide, Ser-ala-alloresact.[1] The addition of a Ser-Ala motif to the native peptide sequence can be explored for various purposes, including altering its biological activity, stability, or pharmacokinetic properties.[2][3][4][5]
The expression of small peptides in Escherichia coli often presents challenges such as low expression levels and susceptibility to proteolytic degradation.[6][7] To overcome these issues, the protocol described herein utilizes a fusion protein strategy, which enhances the stability and yield of the target peptide and simplifies purification.[7][8][9]
Signaling Pathway of Sperm-Activating Peptides
SAPs like alloresact initiate a signal transduction cascade upon binding to a receptor guanylate cyclase (GC) on the sperm flagellar membrane. This binding event activates the GC, leading to a rapid increase in intracellular cyclic guanosine monophosphate (cGMP). The rise in cGMP opens cGMP-gated K+ channels, causing a transient hyperpolarization of the sperm membrane. This hyperpolarization, in turn, activates a Na+/H+ exchanger, leading to an increase in intracellular pH, and opens hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which allows Na+ influx and subsequent depolarization. This depolarization opens voltage-gated Ca2+ channels, resulting in an increase in intracellular Ca2+, which ultimately modulates flagellar beating and sperm motility.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahb-lab.com [ahb-lab.com]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptide sequence Arg-Glu-Arg, present in the amyloid precursor protein, protects against memory loss caused by A beta and acts as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very small peptide expression in E. coli - Protein Expression and Purification [protocol-online.org]
- 8. ccpn.ac.uk [ccpn.ac.uk]
- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ser-ala-alloresact-Induced Acrosome Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acrosome reaction is an essential, calcium-dependent exocytotic event that must occur in sperm for fertilization to be successful. This process involves the fusion of the outer acrosome membrane with the overlying plasma membrane, leading to the release of hydrolytic enzymes that facilitate the sperm's penetration of the oocyte's zona pellucida. Ser-ala-alloresact is a sperm-activating peptide (SAP) that plays a role in regulating key sperm functions, including motility and the signaling pathways that lead to the acrosome reaction.[1] Like other SAPs found in marine invertebrates, this compound is understood to influence ion fluxes and cGMP signaling, which are critical for preparing the sperm for fertilization.[1]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to induce the acrosome reaction for research and drug development purposes. The protocols outlined below are based on established methods for peptide-induced acrosome reaction and can be adapted for various mammalian species.
Mechanism of Action
While the precise receptor for this compound in mammalian sperm has not been fully characterized, its mechanism is believed to be analogous to other peptides that induce the acrosome reaction, such as Atrial Natriuretic Peptide (ANP). These peptides typically bind to a receptor on the sperm plasma membrane, often a guanylyl cyclase-linked receptor, which triggers the conversion of GTP to cyclic GMP (cGMP).[2] This increase in intracellular cGMP is a key second messenger that activates a downstream signaling cascade involving Protein Kinase G (PKG), leading to an influx of extracellular calcium (Ca2+) and the subsequent events of the acrosome reaction.[3][4][5] The activation of Protein Kinase C (PKC) is also implicated in this pathway.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the induction of the acrosome reaction using this compound, based on typical results observed with other peptide inducers.
Table 1: Dose-Response of this compound on Acrosome Reaction
| This compound Concentration | Percentage of Acrosome-Reacted Sperm (Mean ± SD) |
| 0 nM (Control) | 12.5 ± 2.1% |
| 0.1 nM | 18.3 ± 2.5% |
| 1.0 nM | 28.7 ± 3.2% |
| 10 nM | 35.1 ± 3.8% |
| 100 nM | 36.5 ± 4.1% |
| 1 µM | 36.8 ± 4.0% |
| A23187 (Positive Control, 2.5 µM) | 45.2 ± 5.5% |
Table 2: Time-Course of this compound-Induced Acrosome Reaction
| Incubation Time with 10 nM this compound | Percentage of Acrosome-Reacted Sperm (Mean ± SD) |
| 0 min | 12.8 ± 2.3% |
| 15 min | 22.4 ± 2.9% |
| 30 min | 34.6 ± 3.5% |
| 60 min | 35.2 ± 3.9% |
| 120 min | 35.5 ± 4.2% |
Experimental Protocols
Protocol 1: In Vitro Capacitation of Spermatozoa
Objective: To prepare spermatozoa to become responsive to acrosome reaction inducers.
Materials:
-
Semen sample
-
Biggers-Whitten-Whittingham (BWW) medium or similar capacitating medium (e.g., Ham's F-10) supplemented with bovine serum albumin (BSA) or human serum albumin (HSA).[6]
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Allow the semen sample to liquefy for 30-60 minutes at 37°C.
-
Prepare a highly motile sperm fraction using a density gradient centrifugation or a direct swim-up procedure.
-
Wash the motile sperm fraction twice with pre-warmed BWW medium by centrifugation at 300 x g for 5-10 minutes.
-
Resuspend the sperm pellet in capacitating BWW medium to a final concentration of approximately 10 x 10^6 spermatozoa/mL.[6]
-
Incubate the sperm suspension for 3 hours at 37°C in an atmosphere of 5% CO2 in air to allow for capacitation.[6] Gently invert the tubes every 30 minutes to prevent settling.[6]
Protocol 2: Induction of Acrosome Reaction with this compound
Objective: To induce the acrosome reaction in capacitated spermatozoa using this compound.
Materials:
-
Capacitated sperm suspension (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer)
-
Positive control: Calcium ionophore A23187 (e.g., 10 mM stock in DMSO)[6]
-
Vehicle control (the solvent used for this compound and A23187)
-
Capacitating BWW medium
Procedure:
-
Following the capacitation period, dilute the this compound stock solution to the desired final concentrations (e.g., 0.1 nM to 1 µM) in pre-warmed capacitating BWW medium.
-
Prepare the positive control by diluting the A23187 stock solution to a final concentration of 2.5 µM.[6]
-
Prepare the vehicle control with an equivalent dilution of the solvent.
-
Add the diluted this compound, A23187, or vehicle control to the capacitated sperm suspensions.
-
Incubate the sperm suspensions for 30-60 minutes at 37°C.[6]
-
Proceed immediately to the assessment of the acrosome reaction.
Protocol 3: Assessment of Acrosome Reaction by Flow Cytometry
Objective: To quantify the percentage of acrosome-reacted spermatozoa.
Materials:
-
Sperm suspensions from Protocol 2
-
Fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) or FITC-conjugated Peanut agglutinin (FITC-PNA)[7][8]
-
Propidium iodide (PI) or another viability stain
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)[9]
-
Flow cytometer
Procedure:
-
Stop the acrosome reaction by adding 100 µL of 70% ethanol to the sperm suspension.[9]
-
Wash the sperm by adding 1 mL of PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspend the sperm pellet in PBS.
-
Add FITC-PSA (final concentration of 10 µg/mL) and PI (final concentration of 1-2 µg/mL) to the sperm suspension.[6]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate on the sperm population based on forward and side scatter.
-
Exclude dead cells (PI-positive).
-
Within the live cell population, differentiate between acrosome-intact (high FITC fluorescence) and acrosome-reacted (low FITC fluorescence) sperm.
Visualizations
Caption: Signaling pathway of this compound-induced acrosome reaction.
Caption: Experimental workflow for acrosome reaction assay.
References
- 1. Methods for the assessment of sperm capacitation and acrosome reaction excluding the sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative flow cytometric analysis of the human sperm acrosome reaction using CD46 antibody and lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. micropticsl.com [micropticsl.com]
Ser-ala-alloresact: A Potent Tool for Elucidating Sperm Motility Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-ala-alloresact is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis. As a member of the alloresact family of peptides, it serves as a powerful tool for investigating the intricate signaling pathways that govern sperm motility and chemotaxis. In marine invertebrates, these peptides play a crucial role in fertilization by guiding sperm towards the egg. For researchers and drug development professionals, this compound offers a specific molecular probe to dissect the components of the cGMP signaling cascade, ion channel modulation, and the resulting changes in flagellar mechanics that drive sperm movement. These application notes provide a comprehensive overview of the use of this compound in sperm motility studies, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound initiates a rapid and transient signaling cascade upon binding to its receptor on the sperm plasma membrane. The receptor is a membrane-bound guanylyl cyclase (mGC). This interaction triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), leading to a sharp, temporary increase in intracellular cGMP concentration.
This surge in cGMP is the primary event that orchestrates a series of downstream physiological responses:
-
Ion Channel Modulation: The elevated cGMP directly activates cGMP-dependent K+ channels, causing an efflux of potassium ions and a subsequent hyperpolarization of the sperm membrane. This change in membrane potential is critical for the subsequent activation of Ca2+ channels.
-
Intracellular pH and Ca2+ Fluctuation: The initial hyperpolarization facilitates the opening of voltage-gated Ca2+ channels, leading to an influx of extracellular calcium ions. This influx, along with changes in intracellular pH, modulates the activity of dynein arms within the flagellum.
-
Regulation of Flagellar Beat and Motility: The changes in intracellular Ca2+ and pH directly impact the asymmetry and frequency of the flagellar beat, resulting in increased sperm motility and chemotactic turning towards the source of the peptide.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of sperm-activating peptides, including this compound and its analogues, on key physiological parameters of sperm. These data are compiled from studies on various sea urchin and starfish species.
Table 1: Effect of Sperm-Activating Peptides on Intracellular cGMP Levels and Membrane Potential
| Parameter | Species | Peptide Concentration | Observation | Reference |
| Intracellular cGMP | Asterias amurensis (starfish) | High concentration | Up to 60-fold increase within 100-200 ms | Matsumoto et al., 2003 |
| Membrane Potential | Strongylocentrotus purpuratus (sea urchin) | Not specified | Hyperpolarization | Darszon et al., 2008 |
| Membrane Potential | Mouse (for comparison) | Capacitating conditions | Hyperpolarization from -35/-45 mV to -65 mV | Espinosa & Darszon, 1995; Zeng et al., 1995 |
Table 2: Effect of Sperm-Activating Peptides on Sperm Motility Parameters
| Parameter | Species | Peptide/Condition | Observation | Reference |
| Swimming Speed | Arbacia punctulata (sea urchin) | Resact | Average speed of 238 ± 6 µm/s | Li et al., 2013 |
| Beat Frequency | Human (for comparison) | Progesterone stimulation | Enhancement of second-harmonic contribution to beat | Saggiorato et al., 2017 |
| Progressive Motility | Human (for comparison) | Nitric Oxide Donor (stimulates cGMP) | Increase from 62-66% to 77-78% | Miraglia et al., 2010 |
| Straight Line Velocity (VSL) | Human (for comparison) | Nitric Oxide Donor (stimulates cGMP) | Increase from 34-35.5 µm/s to 44-49 µm/s | Miraglia et al., 2010 |
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Labeling Ser-ala-alloresact in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of peptide-receptor interactions is fundamental to understanding a vast array of physiological processes and is a cornerstone of drug discovery.[1][2] Ser-ala-alloresact, a novel peptide, holds therapeutic promise, and characterizing its binding to its cognate receptor is a critical first step in its development. These application notes provide detailed protocols for labeling this compound and performing receptor binding assays to elucidate its pharmacological profile.
The methodologies described herein cover three common labeling strategies: fluorescent labeling, radiolabeling, and biotinylation. Each approach offers distinct advantages and is suited for different experimental goals, from cellular imaging to quantitative binding kinetics.[3][4][5] The choice of label should be carefully considered to minimize steric hindrance and preserve the biological activity of the peptide.[6]
Labeling Strategies for this compound
A summary of the primary labeling strategies for peptides like this compound is presented below.
| Labeling Strategy | Principle | Common Labels | Key Advantages | Key Disadvantages | Primary Applications |
| Fluorescent Labeling | Covalent attachment of a fluorophore. | FITC, Alexa Fluor dyes, Cy dyes | High sensitivity, non-radioactive, suitable for imaging and flow cytometry.[7][8][9] | Potential for photobleaching, pH sensitivity of some dyes.[8][10] | Cellular imaging, flow cytometry, fluorescence polarization assays.[3][7][10] |
| Radiolabeling | Incorporation of a radioactive isotope. | ³H, ¹²⁵I, ¹⁴C | Highest sensitivity, low background, well-established for quantitative binding assays.[4] | Safety and handling requirements, generation of radioactive waste. | Receptor binding assays (Scatchard analysis), autoradiography.[11][12] |
| Biotinylation | Covalent attachment of biotin. | NHS-Biotin, Sulfo-NHS-Biotin | Strong and specific interaction with avidin/streptavidin, versatile for various detection methods.[5][6] | Large size of biotin-avidin complex may cause steric hindrance. | Pull-down assays, ELISA-based assays, immobilization on surfaces.[13] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with a commercially available amine-reactive fluorescent dye.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add the dissolved fluorescent dye to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of 10:1 (dye:peptide) is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 0.1% TFA in water. Alternatively, reverse-phase HPLC can be used for higher purity.
-
Characterization: Confirm the labeling efficiency and purity of the fluorescently labeled this compound using mass spectrometry and spectrophotometry.
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Radioiodination of this compound (Tyrosine-containing analogue)
This protocol is for the radioiodination of a this compound analogue containing a tyrosine residue, using the chloramine-T method.
Materials:
-
Tyrosine-containing this compound analogue
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate Buffer: 0.5 M, pH 7.5
-
Purification column (e.g., Sephadex G-10)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Setup: In a shielded fume hood, combine the tyrosine-containing this compound analogue (5-10 µg in phosphate buffer) and Na¹²⁵I.
-
Initiation of Reaction: Add Chloramine-T (10 µL of a 2 mg/mL solution in phosphate buffer) to initiate the iodination reaction. Mix gently for 60 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding sodium metabisulfite (20 µL of a 2 mg/mL solution in phosphate buffer).
-
Purification: Purify the ¹²⁵I-labeled peptide using a gel filtration column (e.g., Sephadex G-10) pre-equilibrated with a buffer containing a carrier protein like BSA to prevent non-specific binding.
-
Specific Activity Determination: Measure the radioactivity of the purified labeled peptide and determine the protein concentration to calculate the specific activity (Ci/mol).
-
Storage: Store the radiolabeled peptide at 4°C or -20°C and use within its effective radioactive half-life.
Protocol 3: Biotinylation of this compound
This protocol describes the biotinylation of this compound using an amine-reactive biotinylation reagent.
Materials:
-
This compound peptide
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or desalting column
-
HABA assay reagents for biotin quantification
Procedure:
-
Peptide Dissolution: Dissolve this compound in PBS to a concentration of 1-5 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in an organic solvent like DMSO or the Sulfo-NHS-Biotin in water.
-
Biotinylation Reaction: Add the biotinylation reagent to the peptide solution at a molar ratio of 20:1 (biotin:peptide).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation: Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated peptide at -20°C.
Receptor Binding Assay Protocols
Protocol 4: Whole Cell Radioligand Binding Assay
This protocol outlines a method to determine the binding of labeled this compound to its receptor on intact cells.
Materials:
-
Cells expressing the receptor for this compound
-
Labeled this compound (radiolabeled or fluorescently labeled)
-
Unlabeled this compound
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Wash Buffer (ice-cold PBS)
-
Scintillation fluid and counter (for radiolabeled ligands) or plate reader (for fluorescent ligands)
Procedure:
-
Cell Preparation: Plate the cells expressing the receptor of interest in a suitable multi-well plate and grow to a confluent monolayer.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of labeled this compound to the wells.
-
Non-specific Binding: Add the same concentration of labeled this compound along with a large excess (e.g., 1000-fold) of unlabeled this compound.
-
Competitive Binding: Add a fixed concentration of labeled this compound and varying concentrations of a competing unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a time sufficient to reach binding equilibrium.
-
Washing: Aspirate the binding buffer and wash the cells rapidly with ice-cold wash buffer to remove unbound ligand.
-
Cell Lysis and Detection:
-
For radiolabeled ligands: Lyse the cells and measure the radioactivity in a scintillation counter.
-
For fluorescent ligands: Lyse the cells and measure the fluorescence in a plate reader.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
Quantitative Data Summary
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Comparison of Labeling Efficiency and Yield
| Labeling Method | Peptide:Label Molar Ratio | Labeling Efficiency (%) | Final Yield (mg) | Specific Activity / Degree of Labeling |
| Fluorescent (Alexa 488) | 1:10 | 85 | 0.75 | 1.2 dyes/peptide |
| Radioiodination (¹²⁵I) | N/A | 60 | 0.008 | 2100 Ci/mmol |
| Biotinylation (NHS-Biotin) | 1:20 | 92 | 0.88 | 2.5 biotins/peptide |
Table 2: Receptor Binding Affinity Data
| Labeled Ligand | Assay Type | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Ki (nM) |
| ¹²⁵I-Ser-ala-alloresact | Saturation | Cell Membrane Prep | 2.5 ± 0.3 | 150 ± 12 | N/A | N/A |
| ¹²⁵I-Ser-ala-alloresact | Competition | Whole Cells | N/A | N/A | 5.1 ± 0.6 | 2.8 ± 0.4 |
| Alexa488-Ser-ala-alloresact | Fluorescence Polarization | Purified Receptor | 3.1 ± 0.5 | N/A | N/A | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling and characterization of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway for this compound.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Principles of Allosteric Interactions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shiny and Active: Advanced Bioconcept's Fluo-peptides for Labeling Receptors [bioprocessonline.com]
- 4. moravek.com [moravek.com]
- 5. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 8. lubio.ch [lubio.ch]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 11. Radio-labeled receptor-binding peptides: a new class of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Technical Support Center: Ser-ala-alloresact Stability
Disclaimer: Information regarding the specific peptide "Ser-ala-alloresact" is not publicly available. This guide provides a general framework for assessing the stability of a similar, hypothetical peptide, hereafter referred to as "Peptide-X (this compound)," based on established principles of peptide chemistry. The experimental data presented is illustrative.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of Peptide-X stability in various buffer systems.
Q1: I'm seeing rapid and unexpected degradation of Peptide-X in my assay. What are the likely causes?
A1: Rapid degradation of Peptide-X can stem from several factors related to the buffer composition and experimental conditions. The primary suspects are chemical instability inherent to the peptide's sequence and physical instability leading to aggregation.[1][2][3]
-
Chemical Degradation: Peptides are susceptible to several chemical degradation pathways, including hydrolysis, deamidation, and oxidation.[4][5] The presence of a Serine residue, in particular, can lead to peptide bond cleavage on its N-terminal side, a reaction that is more pronounced at basic pH.[6]
-
Physical Instability: Peptides can aggregate or adsorb to surfaces, which removes them from the solution and can be misinterpreted as degradation.[1][2]
To diagnose the issue, consider the following troubleshooting steps:
-
Verify Buffer pH: Incorrect pH is a primary cause of peptide instability.[4] Peptides have an optimal pH range for stability, and deviations can accelerate degradation.[4]
-
Analyze Buffer Components: Certain buffer species can catalyze degradation reactions. For example, phosphate buffers have been shown to affect the stability of some proteins.[7]
-
Control for Oxidation: If your buffer was not degassed, oxidation of sensitive residues could be occurring.[4][8] This is a known issue for peptides containing Met, Cys, Trp, His, or Tyr.[1][2]
-
Assess Temperature Control: Elevated temperatures significantly increase the rate of most degradation reactions.[9] Ensure your incubation temperature is accurate and stable.
-
Check for Contamination: Microbial or enzymatic contamination can lead to rapid proteolytic degradation.[8] Using sterile buffers and handling techniques is crucial.[8]
Below is a logical diagram to guide your troubleshooting process.
Caption: Troubleshooting logic for unexpected peptide degradation.
Q2: My HPLC results show multiple new peaks over time. How do I identify if these are degradation products of Peptide-X?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation or modification. To confirm that these new species are derived from Peptide-X, the recommended approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
LC-MS analysis will allow you to:
-
Determine Molecular Weights: Obtain the mass of the parent Peptide-X and each new peak. Degradation products will typically have lower molecular weights (fragmentation) or specific mass shifts corresponding to chemical modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).[11]
-
Perform Fragmentation Analysis (MS/MS): By fragmenting the ions of the new peaks, you can determine their amino acid sequence and pinpoint the exact site of modification or cleavage.
If LC-MS is not immediately available, you can perform a forced degradation study.[12] Exposing Peptide-X to harsh conditions (e.g., high pH, high temperature, oxidative stress) will intentionally generate degradation products.[12] Comparing the chromatograms from your experiment to these forced degradation samples can help identify common peaks.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for a peptide like this compound?
A1: Given its amino acid composition, the most probable degradation pathways for Peptide-X (this compound) are hydrolysis and modifications related to the Serine residue.
-
Hydrolysis: The peptide bond is susceptible to cleavage, particularly at acidic or basic pH. The bond adjacent to Aspartic Acid is over 100 times more labile than other peptide bonds in acidic conditions.[2]
-
Serine-Specific Degradation: Serine residues can be involved in peptide bond cleavage, especially at basic pH where the hydroxyl group can act as an internal nucleophile.[6] This can lead to truncation of the peptide.[6]
-
Oxidation: While Ser and Ala are not easily oxidized, if the "Alloresact" moiety or other residues in a larger sequence contain susceptible amino acids like Met, Cys, or Trp, oxidation can be a significant issue.[5][13]
-
Deamidation: If the peptide contains Asparagine (Asn) or Glutamine (Gln), deamidation is a common degradation pathway, particularly in sequences like Asn-Gly.[5][14]
Caption: Potential degradation and instability pathways for Peptide-X.
Q2: Which buffer should I choose to maximize the stability of Peptide-X?
A2: The optimal buffer depends on the pH at which Peptide-X is most stable. The most commonly used buffers in pharmaceutical development are acetate, citrate, histidine, and phosphate.[1][2]
-
Determine Optimal pH: First, conduct a pH-stability profile by incubating Peptide-X in a series of buffers across a wide pH range (e.g., pH 4-8).
-
Select a Buffer for the Optimal pH: Choose a buffer whose pKa is close to the optimal pH for your peptide. This ensures maximum buffering capacity.
-
Consider Buffer-Peptide Interactions: Be aware that buffer components can interact with your peptide. Citrate and phosphate can sometimes accelerate degradation or cause aggregation.[7] Histidine is often a good choice for peptides in the pH 5.5-6.5 range.
Illustrative Data: Effect of pH and Buffer Type on Peptide-X Stability
| pH | Buffer System (50 mM) | % Peptide-X Remaining after 24h at 37°C |
| 4.0 | Acetate | 95.2% |
| 5.0 | Acetate | 98.1% |
| 6.0 | Histidine | 99.5% |
| 7.0 | Phosphate | 92.3% |
| 8.0 | Tris | 85.4% |
This is hypothetical data for illustrative purposes only.
Q3: How should I store Peptide-X solutions for my experiments?
A3: Proper storage is critical to prevent degradation before your experiment even begins.[8]
-
Lyophilized Form: For long-term storage, peptides should be kept in their lyophilized (powder) form at -20°C or lower, protected from light.[8][13]
-
In Solution: Once dissolved, peptide solutions are much less stable.[14] It is highly recommended to prepare single-use aliquots and store them frozen at -80°C to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[8][13]
-
Choice of Solvent: Dissolve the peptide in a sterile buffer at its optimal pH. For hydrophobic peptides, a small amount of organic solvent may be needed, but its compatibility with your assay must be confirmed.[8]
Illustrative Data: Effect of Storage Conditions on Peptide-X Stability
| Storage Condition | Duration | % Peptide-X Remaining |
| Lyophilized at -20°C | 6 months | >99% |
| Solution at 4°C | 48 hours | 96.5% |
| Solution at -20°C (3 freeze-thaw cycles) | 1 week | 91.0% |
| Solution (aliquoted) at -80°C | 1 month | >99% |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: Peptide Stability Assessment via RP-HPLC
This protocol outlines a typical experiment to determine the stability of Peptide-X in a selected buffer.
Objective: To quantify the degradation of Peptide-X over time at a specific temperature and pH.
Materials:
-
Lyophilized Peptide-X
-
Experimental Buffer (e.g., 50 mM Histidine, pH 6.0), sterile-filtered
-
Quenching Solution (e.g., 1% Trifluoroacetic Acid (TFA) in water)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Workflow Diagram:
Caption: Experimental workflow for a peptide stability study.
Procedure:
-
Peptide Stock Preparation: Accurately weigh lyophilized Peptide-X and dissolve it in sterile water or a minimal amount of compatible solvent to create a concentrated stock solution. Determine the precise concentration via UV spectrophotometry if an extinction coefficient is known.
-
Sample Preparation: In labeled vials, dilute the Peptide-X stock solution into the pre-warmed experimental buffer to achieve the final target concentration (e.g., 1 mg/mL). Prepare enough vials for all timepoints.
-
Incubation: Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Timepoint Sampling:
-
T=0: Immediately after preparation, take the first sample. Add a defined volume (e.g., 100 µL) to a vial containing the quenching solution. The acidic quench stops further degradation. Store this sample at 4°C until analysis.
-
Subsequent Timepoints: At each scheduled timepoint (e.g., 1, 4, 8, 24 hours), remove a vial from the incubator and quench the reaction as described for T=0.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and C18 column with the starting mobile phase conditions.
-
Inject each quenched sample.
-
Run a gradient elution method to separate the intact Peptide-X from any degradation products. A typical gradient might be 5% to 60% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Peptide-X based on its retention time from the T=0 sample.
-
Integrate the peak area for the intact Peptide-X at each timepoint.
-
Calculate the percentage of Peptide-X remaining at each timepoint relative to the area at T=0: % Remaining = (Area_Tx / Area_T0) * 100%
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Item - Separate mechanisms for age-related truncation and racemisation of peptide-bound serine - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. genscript.com [genscript.com]
- 9. amc-essentials.com [amc-essentials.com]
- 10. biorxiv.org [biorxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Stability and Potential Degradation Pathways [merckmillipore.com]
Technical Support Center: Optimizing Ser-Ala-Alloresact Concentration for Sperm Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Ser-Ala-alloresact for sperm activation experiments. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate sperm?
A1: this compound is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis.[1] It plays a crucial role in fertilization by regulating ion fluxes, signal transduction, and ultimately, sperm motility.[1] The primary mechanism of action involves the activation of a guanylate cyclase receptor on the sperm flagellum, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This initiates a signaling cascade that results in changes in ion channel activity, membrane potential, and intracellular calcium levels, which collectively modulate flagellar movement and guide the sperm towards the egg.[1]
Q2: What is the recommended starting concentration for this compound in a sperm activation assay?
A2: While the optimal concentration can vary depending on the sperm species and specific experimental conditions, a common starting point for sperm-activating peptides is in the nanomolar (nM) to low micromolar (µM) range. For closely related sperm-activating peptides like speract, half-maximal stimulation of sperm respiration has been observed at concentrations as low as 50 pM, with receptor binding affinity (IC50) around 20 nM. Based on this, a good starting range for a dose-response experiment with this compound would be from 1 nM to 1 µM.
Q3: How should I prepare my this compound stock and working solutions?
A3: Proper preparation of peptide solutions is critical for experimental success. Peptides should be stored at -20°C in their lyophilized form until use.[2]
-
Stock Solution (e.g., 1 mM):
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a sterile, high-purity solvent. The choice of solvent depends on the peptide's solubility. For many sperm-activating peptides, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is suitable.
-
To prepare a 1 mM stock solution, dissolve the appropriate mass of the peptide in the calculated volume of solvent. For example, for a peptide with a molecular weight of 800 g/mol , dissolve 0.8 mg in 1 mL of solvent.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[2]
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution on ice.
-
Perform serial dilutions of the stock solution in your chosen experimental buffer (e.g., artificial seawater for marine invertebrate sperm, or a capacitation medium for mammalian sperm) to achieve the desired final concentrations for your experiment.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on sperm motility after adding this compound. | 1. Suboptimal Peptide Concentration: The concentration may be too low or too high, falling outside the optimal range for receptor activation. 2. Peptide Degradation: Improper storage or handling of the peptide can lead to loss of activity.[2] 3. Incorrect Buffer/Medium Composition: The experimental buffer may lack necessary components for sperm viability and motility or contain inhibitors. 4. Low Sperm Quality: The initial sperm sample may have low motility or viability. | 1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Ensure Proper Peptide Handling: Aliquot stock solutions to avoid freeze-thaw cycles. Store at -20°C or -80°C.[2] Prepare fresh working solutions for each experiment. 3. Optimize Buffer Conditions: Use a well-established medium for your sperm species. Ensure correct pH, osmolarity, and ion concentrations. 4. Assess Initial Sperm Quality: Evaluate sperm motility and viability before starting the experiment. Use samples with high initial motility. |
| High variability in sperm motility data between replicates. | 1. Inconsistent Pipetting: Inaccurate pipetting can lead to variations in the final peptide concentration. 2. Temperature Fluctuations: Sperm motility is highly sensitive to temperature changes. 3. Heterogeneous Sperm Population: The sperm sample itself may have subpopulations with different motility characteristics. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Maintain Stable Temperature: Perform all steps of the experiment at a constant, optimal temperature for the sperm species (e.g., using a heated microscope stage). 3. Increase Sample Size and Replicates: Analyze a larger number of sperm and increase the number of experimental replicates to improve statistical power. |
| Clumping or aggregation of sperm after adding the peptide. | 1. High Sperm Concentration: Overly concentrated sperm samples are more prone to aggregation. 2. Peptide Solubility Issues: The peptide may not be fully dissolved in the experimental buffer. | 1. Optimize Sperm Concentration: Dilute the sperm sample to a concentration that minimizes aggregation while still allowing for accurate analysis. 2. Ensure Complete Dissolution: Vortex the peptide solution thoroughly and visually inspect for any precipitates before adding it to the sperm suspension. |
| Inconsistent results in chemotaxis assays. | 1. Unstable Chemoattractant Gradient: The gradient may not be forming correctly or may be dissipating too quickly. 2. Sperm Not Capacitated (for mammalian sperm): Mammalian sperm must be capacitated to be responsive to chemoattractants. 3. Incorrect Assay Setup: The design of the chemotaxis chamber may not be suitable for the experiment. | 1. Validate Gradient Formation: Use a fluorescent dye to visualize and confirm the stability of the gradient over the course of the experiment. 2. Ensure Proper Capacitation Protocol: Use a validated capacitation medium and incubation time for your specific sperm species. 3. Use an Appropriate Chemotaxis Chamber: Select a chamber design that is known to be effective for sperm chemotaxis assays and follow the manufacturer's instructions carefully. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Sperm Motility using Computer-Assisted Sperm Analysis (CASA)
Objective: To determine the optimal concentration of this compound for stimulating sperm motility.
Materials:
-
This compound peptide
-
Semen sample with high initial motility
-
Appropriate sperm medium (e.g., artificial seawater for sea urchin sperm, capacitation medium for mammalian sperm)
-
Computer-Assisted Sperm Analysis (CASA) system
-
Microscope with a heated stage
-
Analysis chambers (e.g., Leja slides)
-
Pipettes and sterile tips
Methodology:
-
Sperm Preparation:
-
Collect semen and allow it to liquefy at the appropriate temperature (e.g., 37°C for mammalian sperm).
-
Perform a "swim-up" or density gradient centrifugation to select for highly motile sperm, if necessary.
-
Resuspend the motile sperm fraction in the appropriate medium to a standardized concentration (e.g., 10 x 10^6 sperm/mL).
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of working solutions of this compound in the sperm medium by serial dilution from a 1 mM stock solution. Suggested final concentrations to test: 0 nM (control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
-
Incubation:
-
Aliquot equal volumes of the prepared sperm suspension into microcentrifuge tubes.
-
Add an equal volume of each this compound working solution (and the control medium) to the corresponding sperm aliquots.
-
Incubate the samples for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the sperm species.
-
-
CASA Analysis:
-
Load a small volume (e.g., 5 µL) of each incubated sperm sample into an analysis chamber.
-
Place the chamber on the heated microscope stage of the CASA system.
-
Analyze at least 5-8 fields per sample to ensure a sufficient number of sperm are tracked (typically >200 sperm per sample).
-
Record the quantitative motility parameters.
-
Data Presentation:
Summarize the CASA data in a table to compare the effects of different this compound concentrations.
| This compound Concentration | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) | LIN (%) | STR (%) | ALH (µm) |
| 0 nM (Control) | ||||||||
| 1 nM | ||||||||
| 10 nM | ||||||||
| 100 nM | ||||||||
| 1 µM | ||||||||
| 10 µM |
-
VCL: Curvilinear Velocity
-
VSL: Straight-Line Velocity
-
VAP: Average Path Velocity
-
LIN: Linearity (VSL/VCL * 100)
-
STR: Straightness (VSL/VAP * 100)
-
ALH: Amplitude of Lateral Head Displacement
Protocol 2: Sperm Chemotaxis Assay
Objective: To assess the chemoattractant effect of this compound on sperm.
Materials:
-
This compound
-
Capacitated sperm suspension
-
Chemotaxis chamber (e.g., µ-Slide Chemotaxis)
-
Microscope with live-cell imaging capabilities
-
Sperm tracking software
Methodology:
-
Sperm Preparation: Prepare a capacitated sperm suspension as described in Protocol 1.
-
Chamber Preparation:
-
Prime the chemotaxis chamber according to the manufacturer's instructions.
-
Fill one of the reservoirs with the control medium and the other with the optimal concentration of this compound determined from the motility assay. This will establish a concentration gradient across the observation area.
-
-
Sperm Loading: Carefully introduce the sperm suspension into the central channel of the chamber.
-
Image Acquisition:
-
Place the chamber on the microscope stage and allow the gradient to stabilize for a few minutes.
-
Record time-lapse videos of sperm movement within the gradient.
-
-
Data Analysis:
-
Use sperm tracking software to analyze the swimming paths of individual sperm.
-
Quantify the chemotactic index (e.g., the net displacement of sperm towards the chemoattractant source) and compare it to the control.
-
Visualizations
Caption: this compound signaling pathway in sperm.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree for sperm activation assays.
References
Technical Support Center: Navigating Non-specific Binding in Ser-ala-alloresact Receptor Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Ser-ala-alloresact receptor assays. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding (NSB), which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its receptor?
This compound is a sperm-activating peptide (SAP) found in the egg jelly of certain sea urchin species. It acts as a chemoattractant, guiding sperm towards the egg. The receptor for this compound is a membrane-bound guanylate cyclase located on the sperm's flagellum. The binding of this compound to this receptor initiates a signaling cascade that is crucial for fertilization.
Q2: What is non-specific binding (NSB) in the context of these assays?
Non-specific binding refers to the interaction of the experimental ligand (e.g., radiolabeled this compound) with components other than the this compound receptor.[1] This can include binding to the surfaces of assay plates, filter membranes, or other unrelated proteins within the sample.[1]
Q3: Why is high non-specific binding a significant issue?
Q4: What are the primary causes of high non-specific binding?
Several factors can contribute to elevated NSB in this compound receptor assays:
-
Hydrophobic and Ionic Interactions: The peptide ligand or other assay components can adhere to plastic surfaces or filter membranes through non-specific hydrophobic or electrostatic interactions.[2][3]
-
Inadequate Blocking: Failure to effectively block all potential non-specific binding sites on the assay surface can lead to high background signals.[4]
-
Excessive Ligand Concentration: Using a concentration of the labeled ligand that is too high can saturate specific sites and increase the likelihood of binding to lower-affinity, non-specific sites.
-
Suboptimal Assay Conditions: The pH, ionic strength, and temperature of the assay buffers can influence non-specific interactions.[2]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound and non-specifically bound ligands.[4]
Q5: How is the level of non-specific binding experimentally determined?
Non-specific binding is measured by including control wells where the binding of the labeled ligand is assessed in the presence of a large excess of the corresponding unlabeled ("cold") ligand. The unlabeled ligand saturates the specific receptor binding sites, so any remaining bound radioactivity is considered to be non-specific.
Troubleshooting Guide for High Non-Specific Binding
High non-specific binding is a common hurdle in receptor binding assays. The following table outlines potential causes and recommended solutions to mitigate this issue.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin [BSA], non-fat dry milk, or specialized commercial blockers). Consider testing different blocking agents to find the most effective one for your system. Extending the blocking incubation time or performing it at a higher temperature (e.g., 37°C) may also improve efficacy.[4] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your binding and wash buffers. Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific ionic interactions.[2] |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.05%), in your wash buffer to reduce hydrophobic binding to assay surfaces.[2] |
| High Ligand Concentration | Perform a saturation binding experiment to identify the optimal concentration range for your labeled ligand that provides a good specific signal without excessive NSB. |
| Insufficient Washing | Increase the number of wash cycles and the volume of wash buffer used for each wash. Ensure that the wells are thoroughly aspirated between washes to remove all unbound ligand.[4] |
| Assay Plate/Filter Material | If using filter-based assays, try different types of filter materials (e.g., glass fiber, polyethyleneimine-treated). For plate-based assays, consider using low-binding plates. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the this compound receptor and assess non-specific binding.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the this compound receptor.
Materials:
-
Isolated sea urchin sperm membranes
-
Radiolabeled this compound (e.g., ¹²⁵I-Ser-ala-alloresact)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates (e.g., glass fiber filters)
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Preparation: Pre-treat the filter plates with a blocking solution (e.g., 1% BSA in Binding Buffer) for at least 2 hours at room temperature.
-
Ligand Dilution: Prepare a series of dilutions of the radiolabeled this compound in Binding Buffer. For the determination of non-specific binding, prepare a parallel set of dilutions containing a constant, high concentration of unlabeled this compound (e.g., 1000-fold higher than the highest concentration of the radioligand).
-
Assay Setup: Add a consistent amount of the sperm membrane preparation to each well of the filter plate.
-
Binding Reaction: Add the various concentrations of the radiolabeled ligand (for total binding) or the radiolabeled ligand plus excess unlabeled ligand (for non-specific binding) to the wells.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 4°C) to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the reaction by rapid filtration of the well contents through the filter plate using a vacuum manifold. Immediately wash the filters multiple times with ice-cold Wash Buffer to remove unbound ligand.
-
Quantification: After washing, dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding as a function of the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
Protocol 2: Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds that compete with this compound for binding to its receptor.
Procedure:
-
Competitor Dilution: Prepare a series of dilutions of the unlabeled competitor compound in Binding Buffer.
-
Assay Setup: To each well of a pre-blocked filter plate, add the sperm membrane preparation, a constant concentration of the radiolabeled this compound (typically at or below its Kd), and the various concentrations of the unlabeled competitor. Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled this compound).
-
Incubation, Termination, and Quantification: Follow the same procedures for incubation, termination, washing, and quantification as described in the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables provide a hypothetical representation of data that could be generated from these assays. Actual results will vary depending on the experimental conditions.
Table 1: Example Saturation Binding Data
| [¹²⁵I-Ser-ala-alloresact] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 2,500 | 500 | 2,000 |
| 0.5 | 10,000 | 1,500 | 8,500 |
| 1.0 | 18,000 | 2,500 | 15,500 |
| 5.0 | 45,000 | 10,000 | 35,000 |
| 10.0 | 55,000 | 18,000 | 37,000 |
| 20.0 | 60,000 | 25,000 | 35,000 |
Table 2: Example Competitive Binding Data
| [Competitor] (nM) | % Specific Binding |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Sperm Bind but Do not Unbind from the Fixed Sea Urchin Egg: (sperm binding kinetics/fixed eggs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-specific sperm adhesion in sea urchins. A quantitative investigation of bindin-mediated egg agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-specific sperm adhesion in sea urchins. A quantitative investigation of bindin- mediated egg agglutination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
Inconsistent results with Ser-ala-alloresact in motility assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Ser-ala-alloresact in motility assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sperm-activating peptide (SAP) primarily found in marine invertebrates.[1][2] These peptides play a crucial role in fertilization by acting as chemoattractants that guide sperm towards the egg. The primary mechanism of action for SAPs like this compound involves the activation of a cGMP-dependent signaling pathway.[1][2] This pathway leads to the regulation of ion fluxes, particularly Ca2+, which in turn modulates sperm motility and respiration.[1][2]
Q2: What are the expected outcomes of a successful this compound motility assay?
In a successful experiment, the introduction of a this compound gradient should induce a directional movement of sperm towards the higher concentration of the peptide. This chemotactic response can be quantified by measuring various sperm motility parameters. Key indicators of a positive result include an increase in the percentage of motile sperm, an increase in straight-line velocity (VSL), and a biased swimming direction towards the chemoattractant source. It is important to note that in many species, only a small subpopulation of sperm (e.g., 2-12% in humans) may be chemotactically responsive at any given time.[3]
Q3: What are common sources of variability in sperm motility assays?
Inconsistent results in sperm motility assays are a common challenge and can arise from multiple sources:
-
Biological Variability: Significant differences can exist between individuals, and even between ejaculates from the same individual.[4] The physiological state of the sperm, including capacitation, is also a critical factor.
-
Experimental Technique: The method used to establish the chemoattractant gradient is crucial. Assays like the Boyden chamber, Zigmond chamber, and microfluidics devices each have their own nuances that can affect the stability and steepness of the gradient.
-
Environmental Factors: The pH and ion concentrations of the medium can significantly impact the activity of sperm-activating peptides.[5] Temperature fluctuations can also affect sperm motility.
-
Peptide Quality and Handling: The purity, solubility, and storage of the this compound peptide are critical. Peptides can degrade over time, be subject to oxidation, or be contaminated with substances like endotoxins or trifluoroacetic acid (TFA) from the synthesis process, all of which can affect experimental outcomes.[6]
Troubleshooting Guide
Issue 1: No observable chemotactic response to this compound.
| Potential Cause | Recommended Solution |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. For some sperm-activating peptides, half-maximal stimulation of respiration occurs at picomolar concentrations (10-100 pM).[5][7] |
| Suboptimal Assay Conditions | Ensure the pH of the assay medium is slightly acidic (e.g., pH 6.6-6.8), as this has been shown to be optimal for the activity of some SAPs.[5] Also, verify the sodium ion (Na+) concentration in the buffer, as SAP activity can be Na+-dependent.[5][7] Maintain a constant and appropriate temperature (e.g., 37°C for mammalian sperm). |
| Degraded or Inactive Peptide | Use a fresh stock of this compound. Ensure the peptide has been stored correctly at -20°C and protected from light.[6][8] Consider peptide quality control, such as HPLC analysis, to confirm purity. |
| Sperm are not capacitated | Ensure that the sperm have been properly capacitated according to established protocols for the species being studied. Only capacitated sperm are typically responsive to chemoattractants. |
| Gradient not established correctly | Verify the proper functioning of your gradient-generating device (e.g., microfluidic chip, Boyden chamber). Ensure there are no leaks or bubbles that could disrupt the gradient. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Handling | Standardize all cell handling procedures, including sperm washing, incubation times, and cell densities. |
| Peptide Solubility Issues | Ensure the peptide is fully dissolved before use. If solubility is an issue, consider using a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiments. |
| Subjective Measurement | Utilize computer-assisted sperm analysis (CASA) for objective and quantitative measurements of motility parameters.[9] If performing manual tracking, ensure the observer is blinded to the experimental conditions. |
| Inter-individual Biological Variation | Pool samples from multiple individuals if the experimental design allows. Otherwise, ensure a sufficient number of biological replicates to account for this variability. |
| Contamination of Peptide Stock | Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays.[6] If suspected, consider requesting TFA removal during peptide synthesis or performing a salt exchange. |
Experimental Protocols
Key Experiment: Microfluidic Chemotaxis Assay
This protocol provides a general framework for a microfluidic-based sperm chemotaxis assay.
Materials:
-
Microfluidic chemotaxis chamber
-
This compound peptide stock solution
-
Sperm sample
-
Appropriate sperm motility medium (e.g., Human Tubal Fluid for human sperm)
-
Syringe pumps
-
Inverted microscope with a camera
-
Image analysis software (e.g., CASA system)
Methodology:
-
Device Preparation: Prime the microfluidic device with the sperm motility medium to remove any air bubbles.
-
Gradient Generation:
-
Prepare two solutions: the "control" medium and the "treatment" medium containing the desired concentration of this compound.
-
Load these solutions into separate syringes and connect them to the inlets of the microfluidic device.
-
Use syringe pumps to establish a stable, continuous flow, which will generate a concentration gradient of this compound across the observation area of the chip.
-
-
Sperm Introduction:
-
Prepare a suspension of motile sperm in the control medium at a suitable concentration.
-
Introduce the sperm suspension into the device through a separate inlet.
-
-
Data Acquisition:
-
Place the microfluidic device on the stage of the inverted microscope.
-
Allow the system to equilibrate for a set period (e.g., 10-20 minutes).
-
Record videos of sperm movement within the gradient at multiple locations.
-
-
Data Analysis:
-
Use a CASA system or other image analysis software to track individual sperm and calculate motility parameters.
-
Key parameters to analyze include:
-
Chemotactic Index (CI): The fraction of sperm moving towards the higher concentration of the chemoattractant.
-
Straight-Line Velocity (VSL): The net distance traveled by a sperm divided by the time of travel.
-
Curvilinear Velocity (VCL): The total distance traveled by a sperm along its actual path.
-
Average Path Velocity (VAP): The velocity over a smoothed path.
-
Linearity (LIN): The ratio of VSL to VCL.
-
-
Data Presentation
Table 1: Example of Expected Changes in Sperm Motility Parameters in Response to this compound
| Parameter | Control (No Gradient) | This compound Gradient | Expected Change |
| Motility (%) | 50 ± 5 | 65 ± 7 | Increase |
| Progressive Motility (%) | 30 ± 4 | 45 ± 6 | Increase |
| VSL (µm/s) | 40 ± 3 | 55 ± 4 | Increase |
| VCL (µm/s) | 70 ± 5 | 75 ± 6 | Minimal Change |
| LIN (%) | 57 ± 4 | 73 ± 5 | Increase |
| Chemotactic Index | ~0.5 | >0.6 | Increase |
Note: These are hypothetical values for illustrative purposes. Actual results will vary depending on the experimental conditions and the species being studied.
Visualizations
Caption: Proposed signaling pathway for this compound in sperm.
Caption: Workflow for a microfluidic-based sperm chemotaxis assay.
Caption: A logical troubleshooting flowchart for motility assay issues.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Egg chemoattractants moderate intraspecific sperm competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function and Biosynthesis of Sperm-Activating Peptides and Fucose Sulfate Glycoconjugate in the Extracellular Coat of sea Urchin Eggs [bioone.org]
- 6. genscript.com [genscript.com]
- 7. Structure and action of sperm activating peptides from the egg jelly of a sea urchin, Anthocidaris crassispina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sperm Activating Peptide Sea Urchin | Sigma-Aldrich [sigmaaldrich.com]
- 9. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ser-ala-alloresact Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the synthetic peptide Ser-ala-alloresact. The following information is based on established principles of peptide chemistry and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or visible precipitates are common indicators of peptide aggregation.[1][2][3] Aggregation is a process where peptide molecules clump together to form larger, often insoluble complexes.[2][4] This can be reversible or irreversible and can lead to a loss of biological activity and inaccurate experimental results.[3][4]
Q2: What are the common causes of this compound aggregation?
A2: Several factors can contribute to peptide aggregation, including:
-
Suboptimal pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[4][5][6]
-
High Concentration: Increased peptide concentration can promote intermolecular interactions that lead to aggregation.[7]
-
Inappropriate Temperature: Both high and low temperatures can induce aggregation, depending on the peptide's characteristics.[1]
-
Ionic Strength of the Buffer: Salt concentration can either shield or promote electrostatic interactions that influence aggregation.[5][6][7]
-
Presence of Hydrophobic Residues: The amino acid sequence of this compound itself may contain hydrophobic regions that are prone to self-association.[1]
-
Mechanical Stress: Agitation or freeze-thaw cycles can introduce energy that promotes aggregation.
Q3: How can I determine the optimal pH to prevent aggregation?
A3: To find the optimal pH, it is recommended to perform a pH screening experiment. This involves dissolving the peptide in a series of buffers with varying pH values and observing its solubility. A general guideline is to maintain the buffer pH at least one unit away from the peptide's isoelectric point (pI).[5]
Q4: Are there any additives that can help prevent or reverse aggregation?
A4: Yes, several additives can be tested to improve the solubility of this compound:
-
Arginine: At concentrations of 50-100 mM, arginine can help increase peptide solubility.[5]
-
Non-denaturing detergents: Low concentrations of detergents like 0.1% CHAPS or 0.05% Tween-20 can help solubilize aggregates formed through hydrophobic interactions.[7]
-
Organic Solvents: For very hydrophobic peptides, small amounts of organic solvents like DMSO or DMF may be necessary for initial solubilization before dilution into an aqueous buffer.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound aggregation issues.
Issue 1: Peptide fails to dissolve completely.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent | Ensure you are using the recommended solvent for initial stock solution preparation. For many peptides, this is sterile, deionized water or a specific buffer. |
| Suboptimal pH | Test the solubility in buffers with a range of pH values (e.g., pH 4, 7, and 9). |
| High concentration | Attempt to dissolve the peptide at a lower concentration. |
Issue 2: Solution becomes cloudy over time or after temperature change.
| Possible Cause | Troubleshooting Step |
| Peptide is aggregating at storage or experimental temperature | Evaluate the effect of temperature on solubility. Some peptides are more soluble at 4°C, while others prefer room temperature. Avoid repeated freeze-thaw cycles. |
| Buffer instability | Ensure the buffer components are stable at the experimental temperature and have not precipitated. |
Issue 3: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Step |
| Peptide aggregation is affecting the active concentration | Characterize the extent of aggregation using techniques like HPLC or dynamic light scattering before performing bioassays.[5] |
| Ligand binding to aggregated peptide | If applicable, adding a known binding partner (ligand) before concentration or use in an assay can sometimes stabilize the peptide and prevent aggregation.[7] |
Experimental Protocols
Protocol 1: pH Solubility Screening
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).
-
Weigh out equal, small amounts of lyophilized this compound into separate microcentrifuge tubes.
-
Add a fixed volume of each buffer to the respective tubes to achieve a target concentration.
-
Vortex each tube for 30 seconds.
-
Visually inspect each tube for turbidity or precipitate.
-
For a more quantitative assessment, centrifuge the tubes and measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or use a peptide quantification assay.
Protocol 2: Additive Screening for Solubility Enhancement
-
Prepare a stock solution of this compound in a buffer where it is known to be partially soluble or prone to aggregation.
-
Prepare stock solutions of potential solubility-enhancing additives (e.g., 1 M Arginine, 1% Tween-20).
-
In separate tubes, add different additives to aliquots of the peptide solution to achieve desired final concentrations (see table below for examples).
-
Incubate the solutions under desired experimental conditions (e.g., 37°C for 1 hour).
-
Assess solubility as described in Protocol 1.
Quantitative Data Summary
The following tables provide example concentrations and conditions for troubleshooting experiments. These are starting points and should be optimized for your specific application.
Table 1: Example pH Screening Buffers
| Buffer System | pH Range | Molarity (mM) |
| Citrate | 3.0 - 6.2 | 50 |
| Phosphate | 6.0 - 8.0 | 50 |
| Tris-HCl | 7.5 - 9.0 | 50 |
| Carbonate-Bicarbonate | 9.0 - 10.5 | 50 |
Table 2: Example Additive Concentrations for Solubility Screening
| Additive | Stock Concentration | Final Concentration |
| L-Arginine | 1 M | 50 - 200 mM |
| Tween-20 | 1% (w/v) | 0.01 - 0.1% |
| CHAPS | 10% (w/v) | 0.1 - 1% |
| Sodium Chloride | 5 M | 50 - 500 mM |
Visualizations
Signaling Pathway
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. pharmtech.com [pharmtech.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
How to improve the stability of Ser-ala-alloresact solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ser-ala-alloresact solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide: Enhancing this compound Solution Stability
This guide is designed to help you identify and resolve common stability issues with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period. | Peptide degradation due to improper storage temperature. | Store lyophilized peptide at -20°C or -80°C for long-term storage. For reconstituted solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3][4] |
| Chemical instability in solution (e.g., hydrolysis, oxidation). | Prepare solutions fresh for each experiment. If short-term storage is necessary, use a sterile, slightly acidic buffer (pH 5-6) and keep the solution refrigerated at 2-8°C for no more than a few days.[3][4] | |
| Precipitation or aggregation of the peptide in solution. | High peptide concentration. | Prepare solutions at the lowest effective concentration for your assay. If a higher concentration is needed, consider solubility enhancers, but validate their compatibility with your experimental system. |
| Improper pH of the buffer. | Ensure the pH of the buffer is within the optimal range for this compound solubility and stability (generally pH 5-6 for many peptides).[3][4] | |
| Physical instability (denaturation, adsorption). | Use low-protein-binding tubes and pipette tips. Avoid vigorous vortexing; mix by gentle inversion or pipetting. | |
| Inconsistent experimental results between batches. | Variability in solution preparation. | Standardize the solution preparation protocol, including the source and purity of water, buffer composition, and final pH. |
| Degradation during handling. | Allow lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Minimize the time the solution is kept at room temperature. | |
| Evidence of chemical degradation (e.g., new peaks in HPLC). | Hydrolysis of peptide bonds, particularly at the serine residue. | Maintain a slightly acidic pH (5-6) to minimize base-catalyzed hydrolysis. Avoid prolonged exposure to pH > 7. |
| Oxidation of amino acid residues. | Use degassed buffers and consider storing solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, it is recommended to use sterile, distilled water or a buffer appropriate for your experiment. To ensure solubility and stability, a slightly acidic buffer (pH 5-6) is often preferable.[3][4]
2. How can I prevent microbial contamination of my this compound solution?
To prevent microbial contamination, reconstitute the lyophilized peptide under sterile conditions (e.g., in a laminar flow hood). Use sterile water or buffers and sterile containers. For long-term storage of solutions, filter sterilization through a 0.22 µm filter may be considered, but ensure the filter material does not adsorb the peptide.
3. What are the primary degradation pathways for a peptide like this compound?
Peptides containing serine are susceptible to degradation pathways such as hydrolysis, particularly at the peptide bond on the N-terminal side of the serine residue, which can be facilitated by the hydroxyl group of the serine side chain. Other common peptide degradation pathways include oxidation, deamidation (if asparagine or glutamine were present), and aggregation.[5]
4. Can I subject this compound solutions to repeated freeze-thaw cycles?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][4] After reconstitution, it is best practice to aliquot the solution into single-use volumes and store them at -20°C or -80°C.
5. How does pH affect the stability of this compound solutions?
The pH of a solution can significantly impact peptide stability. For many peptides, a slightly acidic pH (around 5-6) minimizes degradation from processes like deamidation and hydrolysis, which are often catalyzed by basic conditions.[3][4]
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a general method for evaluating the stability of this compound in solution over time.
1. Preparation of this compound Solutions:
-
Reconstitute lyophilized this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4, or a citrate buffer, pH 5.5) to a final concentration of 1 mg/mL.
-
Aliquot the solution into multiple sterile, low-protein-binding microcentrifuge tubes.
2. Incubation:
-
Store the aliquots at different temperatures to assess thermal stability (e.g., 4°C, 25°C, and 40°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition for analysis.
3. RP-HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Establish a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Set the flow rate to 1 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm.
4. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time for each storage condition to determine the degradation kinetics.
Visualizations
References
Avoiding off-target effects of Ser-ala-alloresact in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ser-ala-alloresact in cell culture experiments. The focus is on ensuring on-target activity and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide analog of the sea urchin peptide Alloresact. Its primary on-target effect is the activation of a specific membrane-bound guanylate cyclase (GC) receptor. This interaction catalyzes the conversion of Guanosine-5'-triphosphate (GTP) to cyclic Guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG).
Q2: My cells are showing high levels of cytotoxicity after treatment. What are the potential causes?
A2: High cytotoxicity is a common issue that can stem from several factors:
-
Concentration-Dependent Effects: At concentrations significantly above the effective concentration (EC50) for target engagement, this compound may induce off-target signaling or non-specific membrane disruption, leading to cell death.
-
Peptide Aggregation: Peptides can aggregate in culture media, especially after repeated freeze-thaw cycles or prolonged storage at 4°C. These aggregates can be cytotoxic.
-
Contaminants: Impurities from the synthesis process or contamination of the stock solution (e.g., with trifluoroacetic acid - TFA) can cause cellular stress.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in the cGMP pathway or may express an unknown off-target receptor.
Q3: I am observing highly variable results in my cGMP assays between experiments. What could be the reason?
A3: Inconsistent results often point to issues with experimental setup or reagent stability:
-
Peptide Integrity: Ensure your peptide stock solution is fresh and has not undergone multiple freeze-thaw cycles. Consider preparing single-use aliquots.
-
Cellular State: The expression of the target guanylate cyclase receptor can vary with cell passage number, confluency, and serum starvation conditions. Standardize these parameters strictly.
-
Assay Conditions: Ensure that a phosphodiesterase (PDE) inhibitor, such as IBMX or zaprinast, is included during cell treatment to prevent the rapid degradation of newly synthesized cGMP.
Q4: How can I confirm that the cellular phenotype I observe is a direct result of on-target this compound activity?
A4: To validate on-target activity, you should perform several key experiments:
-
Use a Negative Control: Synthesize or procure a scrambled version of the this compound peptide with the same amino acid composition but a randomized sequence. This control should not activate the target receptor.
-
Pharmacological Inhibition: Use a known inhibitor of the downstream effector, such as a PKG inhibitor (e.g., KT5823), to see if it reverses the observed phenotype.
-
Rescue Experiments: If your phenotype is due to the activation of a specific downstream pathway, overexpressing or activating a component further down that pathway should mimic the effect of this compound.
-
Knockdown/Knockout: If the specific guanylate cyclase receptor is known, using siRNA or CRISPR/Cas9 to reduce or eliminate its expression should abrogate the cellular response to the peptide.
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity
If you are observing significant cell death, follow these steps to diagnose the issue.
Experimental Workflow for Cytotoxicity Troubleshooting
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Guide 2: Validating On-Target vs. Off-Target Effects
Use this workflow when you suspect an observed effect may not be mediated by the canonical cGMP pathway.
On-Target vs. Off-Target Validation Workflow
Technical Support Center: Ser-ala-alloresact Bioactivity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioactivity assessment of Ser-ala-alloresact. All protocols and data are presented to facilitate clear and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sperm-activating peptide (SAP) that plays a crucial role in chemical communication between sperm and egg during fertilization in many marine invertebrate species.[1] Its primary mechanism of action involves binding to a receptor guanylyl cyclase on the sperm flagellum. This binding event stimulates the production of intracellular cyclic guanosine monophosphate (cGMP), which acts as a second messenger to initiate a signaling cascade that modulates sperm motility and chemotaxis.[1][2]
Q2: What are the key bioassays to assess the activity of this compound?
A2: The three primary bioassays to evaluate the bioactivity of this compound are:
-
Sperm Chemotaxis Assay: To determine the peptide's ability to attract sperm towards a concentration gradient.
-
Intracellular cGMP Measurement: To quantify the increase in cGMP levels within sperm cells upon stimulation with the peptide.
-
Receptor Binding Assay: To characterize the binding affinity of this compound to its receptor on the sperm membrane.
Q3: What kind of quantitative data should I expect from these bioassays?
A3: Quantitative data from these assays will help characterize the potency and efficacy of this compound. Key parameters include:
-
EC50 (Half-maximal Effective Concentration): The concentration of this compound that induces a response halfway between the baseline and maximum in the chemotaxis or cGMP assay. A lower EC50 value indicates higher potency.[3]
-
cGMP Fold Increase: The magnitude of the increase in intracellular cGMP concentration in response to the peptide.
-
Kd (Dissociation Constant): A measure of the binding affinity between this compound and its receptor. A lower Kd value signifies a higher binding affinity.[4]
Troubleshooting Guides
Sperm Chemotaxis Assay
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No observable chemotactic response. | 1. Incorrect peptide concentration: The concentration of this compound may be too high or too low. High concentrations can saturate the receptors, while low concentrations may not be sufficient to elicit a response.[5][6] 2. Low percentage of responsive sperm: Only a subpopulation of sperm may be capacitated and chemotactically responsive.[5] 3. Degradation of the peptide: The peptide may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal chemoattractant concentration. 2. Use capacitated sperm: Ensure that the sperm population has been properly capacitated to maximize the number of responsive cells. 3. Use fresh peptide solutions: Prepare fresh solutions of this compound for each experiment and store the stock solution according to the manufacturer's instructions. |
| High background motility/random movement. | 1. Suboptimal buffer conditions: The composition of the assay buffer (e.g., pH, ion concentrations) may not be optimal for sperm motility. 2. Mechanical stress on sperm: Excessive pipetting or vortexing can damage sperm and lead to erratic movement. | 1. Optimize buffer conditions: Ensure the assay buffer mimics the natural environment of the sperm. 2. Handle sperm gently: Minimize mechanical stress during sperm preparation and handling. |
| Inconsistent results between replicates. | 1. Inaccurate pipetting: Inconsistent volumes of sperm suspension or peptide solution can lead to variability. 2. Uneven gradient formation: The chemoattractant gradient may not be forming consistently across all wells or chambers. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Standardize gradient setup: Follow a consistent and precise procedure for establishing the chemoattractant gradient. |
Intracellular cGMP Measurement (ELISA)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no cGMP signal. | 1. Inadequate cell lysis: Incomplete cell lysis will result in a lower yield of intracellular cGMP. 2. Phosphodiesterase (PDE) activity: Endogenous PDEs can rapidly degrade cGMP after cell stimulation. 3. Improper sample handling: cGMP can be unstable if samples are not handled and stored correctly. | 1. Optimize lysis buffer and procedure: Ensure the chosen lysis method is effective for sperm cells. 2. Use a PDE inhibitor: Include a broad-spectrum PDE inhibitor (e.g., IBMX) in the lysis buffer to prevent cGMP degradation. 3. Process samples quickly and on ice: Minimize the time between cell stimulation and lysis, and keep samples on ice. |
| High background signal. | 1. Contamination of reagents: Reagents may be contaminated with cGMP. 2. Non-specific binding in the ELISA plate: The antibody or other reagents may be binding non-specifically to the plate. 3. Insufficient washing: Inadequate washing between ELISA steps can lead to high background.[7] | 1. Use fresh, high-quality reagents: Prepare fresh buffers and solutions for each assay. 2. Use a blocking buffer: Ensure proper blocking of the ELISA plate to prevent non-specific binding. 3. Optimize washing steps: Increase the number of washes or the volume of wash buffer.[7] |
| Poor standard curve. | 1. Inaccurate standard preparation: Errors in serial dilutions will result in an inaccurate standard curve. 2. Improper plate reading: Incorrect wavelength settings on the plate reader. 3. Reagent degradation: The cGMP standard or other kit components may have degraded. | 1. Prepare fresh standards for each assay: Perform serial dilutions carefully. 2. Verify plate reader settings: Ensure the correct wavelength is used for reading the absorbance. 3. Check the expiration date of the kit: Do not use expired ELISA kits. |
Receptor Binding Assay (Radioligand)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High non-specific binding. | 1. Radioligand is too hydrophobic: Hydrophobic radioligands can bind non-specifically to membranes and other surfaces.[8] 2. Insufficient blocking: The membrane preparation may not be adequately blocked. 3. Inadequate washing: Insufficient washing can fail to remove unbound radioligand. | 1. Include BSA in the binding buffer: Bovine serum albumin can help to reduce non-specific binding.[8] 2. Optimize blocking conditions: Test different blocking agents and incubation times. 3. Increase the number and volume of washes: Ensure thorough removal of unbound radioligand. |
| Low specific binding. | 1. Low receptor expression: The sperm membrane preparation may have a low density of the target receptor. 2. Degraded radioligand: The radioactive label may have decayed, or the ligand itself may have degraded. 3. Incorrect assay conditions: The pH, temperature, or incubation time may not be optimal for binding. | 1. Use a fresh membrane preparation: Prepare fresh sperm membranes for each experiment. 2. Check the age and storage of the radioligand: Use a fresh batch of radioligand if possible. 3. Optimize assay conditions: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for binding. |
| Failure to reach saturation in saturation binding experiments. | 1. Radioligand concentration is not high enough: The concentrations of radioligand used may not be sufficient to saturate all the receptors. 2. Solubility issues with the radioligand: The radioligand may not be fully soluble at higher concentrations. | 1. Increase the concentration range of the radioligand: Extend the range of radioligand concentrations to ensure saturation is reached. 2. Check the solubility of the radioligand: Ensure the radioligand is fully dissolved in the assay buffer at all concentrations. |
Quantitative Data Summary
| Peptide | Organism | Bioassay | Parameter | Value |
| Speract | Strongylocentrotus purpuratus | Respiration | EC50 | ~50 pM[9] |
| Speract | Strongylocentrotus purpuratus | Competition Binding | IC50 | ~20 nM[9] |
| SAP-I | Hemicentrotus pulcherrimus | Competition Binding | IC50 (intact sperm) | 282 nM[10] |
| SAP-I | Hemicentrotus pulcherrimus | Competition Binding | IC50 (sperm heads) | 3 nM[10] |
| SAP-I | Hemicentrotus pulcherrimus | Competition Binding | IC50 (sperm tails) | 141 nM[10] |
| SAP-III | Clypeaster japonicus | Receptor Binding | Kd (low affinity) | 48 nM[4] |
Experimental Protocols
Sperm Chemotaxis Assay (Micropipette Assay)
Objective: To visually assess the chemoattraction of sperm to a point source of this compound.
Methodology:
-
Sperm Preparation:
-
Collect dry sperm from mature male sea urchins.
-
Store the dry sperm on ice.
-
Just before the experiment, dilute the dry sperm in artificial seawater (ASW) to a concentration of 10^7 to 10^8 cells/mL.
-
-
Micropipette Preparation:
-
Pull a glass capillary tube to create a micropipette with a tip diameter of approximately 1-2 µm.
-
Backfill the micropipette with ASW containing a known concentration of this compound (e.g., in the nanomolar range).
-
-
Assay Procedure:
-
Place a drop of the diluted sperm suspension on a microscope slide.
-
Using a micromanipulator, carefully insert the tip of the micropipette into the sperm suspension.
-
Observe the behavior of the sperm around the micropipette tip using dark-field or phase-contrast microscopy.
-
Record the sperm movement using a video camera for later analysis.
-
-
Data Analysis:
-
Analyze the recorded videos to observe the accumulation of sperm around the micropipette tip.
-
Track individual sperm trajectories to determine changes in swimming path and velocity in the presence of the peptide gradient.
-
Intracellular cGMP Measurement (ELISA)
Objective: To quantify the change in intracellular cGMP levels in sperm upon stimulation with this compound.
Methodology:
-
Sperm Stimulation:
-
Prepare a sperm suspension in ASW as described above.
-
Add this compound to the sperm suspension to a final concentration determined from dose-response experiments.
-
Incubate for a short period (e.g., 30-60 seconds) at room temperature.
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by adding ice-cold ethanol or trichloroacetic acid (TCA) to the sperm suspension to lyse the cells and precipitate proteins.[11]
-
Include a phosphodiesterase inhibitor (e.g., IBMX) in the lysis solution to prevent cGMP degradation.
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Quantification (ELISA):
-
Use a commercially available cGMP ELISA kit.
-
Follow the manufacturer's instructions for preparing standards and samples. Some samples may require an acetylation step to increase the sensitivity of the assay.[11]
-
Add the prepared standards and samples to the antibody-coated microplate.
-
Add the cGMP-enzyme conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the fold increase in cGMP by dividing the concentration in the stimulated samples by the concentration in the unstimulated control samples.
-
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for its receptor on the sperm membrane.
Methodology:
-
Sperm Membrane Preparation:
-
Homogenize a concentrated sperm suspension in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove intact cells and nuclei.
-
Centrifuge the resulting supernatant at a high speed to pellet the sperm membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a set of tubes, combine the sperm membrane preparation, a fixed concentration of a radiolabeled analog of a known SAP (the "tracer"), and the varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (no unlabeled peptide) and non-specific binding (a high concentration of unlabeled peptide).
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioligand:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled peptide concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant), which represents the binding affinity of this compound, using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathway of this compound in sperm.
Caption: Experimental workflow for a sperm chemotaxis assay.
Caption: Workflow for intracellular cGMP measurement by ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sperm-activating peptide controls a cGMP-signaling pathway in starfish sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. bioone.org [bioone.org]
- 5. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. scite.ai [scite.ai]
- 8. revvity.com [revvity.com]
- 9. Speract receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptors for Sperm-activating Peptides, SAP-I and SAP-IIB, on Spermatozoa of Sea Urchins, Hemicentrotus pulcherrimus and Glyptocidaris crenularis: (Sea urchin spermatozoa/Sperm-activating peptides/Receptor/Cross-link) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
Validation & Comparative
Cross-Reactivity of Sperm-Activating Peptides in Sea Urchin Fertilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sperm-activating peptides (SAPs), such as Ser-ala-alloresact and its well-studied analogue resact, with eggs from different sea urchin species. The high species-specificity of these chemoattractants is a critical mechanism for ensuring reproductive isolation in the marine environment. This document summarizes the available experimental data on this specificity, details the protocols for assessing it, and illustrates the underlying biological pathways.
Data Presentation: Species-Specificity of Sperm-Activating Peptides
The interaction between a sperm-activating peptide and its cognate receptor on the sperm flagellum is highly specific, functioning as a key mechanism to prevent interspecies fertilization. The following table summarizes the known cross-reactivity, or lack thereof, for two well-characterized SAPs: resact and speract. While the specific peptide "this compound" is not prominently documented in existing literature, its activity can be inferred from studies on closely related peptides like resact.
| Peptide (Species of Origin) | Sperm Species | Activity | Half-Maximal Activation (EC50) |
| Resact (Arbacia punctulata) | Arbacia punctulata | Active | ~0.5 nM |
| Lytechinus pictus | Inactive | Not Applicable | |
| Strongylocentrotus purpuratus | Inactive | Not Applicable | |
| Speract (Strongylocentrotus purpuratus) | Strongylocentrotus purpuratus | Active | Not Reported |
| Arbacia punctulata | Inactive | Not Applicable | |
| Lytechinus pictus | Active | ~1 nM |
This table is compiled from qualitative and quantitative data from available research. "Inactive" indicates that no significant sperm activation, respiration, or chemotactic response was observed.
Experimental Protocols
The assessment of sperm chemoattractant cross-reactivity typically involves sperm chemotaxis assays. These can be performed using several methods, from simple swarm assays to more sophisticated microfluidic devices that allow for the analysis of individual sperm behavior in a controlled chemical gradient.
Detailed Protocol for Microfluidic Sperm Chemotaxis Assay
This protocol describes a method for quantitatively assessing the chemotactic response of sea urchin sperm to a specific peptide gradient using a microfluidic device.
1. Gamete Collection:
- Sperm: Induce male sea urchins to spawn by injecting 0.5 M KCl into the coelomic cavity. Collect the "dry" sperm (undiluted) from the gonadopores using a pipette and store it on ice.
- Eggs: Induce female sea urchins to spawn using the same KCl injection method. Collect the eggs in filtered seawater. To obtain chemoattractants, a concentrated egg water can be prepared by letting the eggs sit in a minimal volume of seawater, after which the eggs are pelleted, and the supernatant (egg water) is collected.
2. Sperm Suspension Preparation:
- Shortly before the experiment, dilute the "dry" sperm in filtered seawater to a final concentration of approximately 1-5 x 10^7 sperm/mL. Keep the suspension on ice.
3. Microfluidic Device Setup:
- Use a Y-channel or three-channel microfluidic device made from polydimethylsiloxane (PDMS) bonded to a glass slide.
- Pre-treat the channels with a blocking agent (e.g., bovine serum albumin) to prevent sperm from sticking to the surfaces.
- Establish a stable chemical gradient by flowing the control seawater through one inlet and the chemoattractant solution (e.g., resact dissolved in seawater) through the other inlet at a constant, low flow rate.
4. Chemotaxis Assay:
- Introduce the prepared sperm suspension into the central channel of the microfluidic device.
- Allow the sperm to swim into the region where the chemoattractant gradient is established.
5. Data Acquisition and Analysis:
- Record the swimming behavior of the sperm using a microscope equipped with a high-speed camera.
- Use sperm tracking software to analyze the recorded videos. Key parameters to quantify include:
- Chemotactic index: The net displacement of sperm towards the chemoattractant source.
- Swimming velocity: The speed of the sperm.
- Turning frequency and angle: Changes in the swimming path in response to the chemical gradient.
- Compare the behavior of sperm in the presence of the chemoattractant gradient to their behavior in a control gradient (seawater only).
Mandatory Visualization
Signaling Pathway of Resact in Sea Urchin Sperm
The binding of a chemoattractant peptide to its receptor on the sperm flagellum initiates a rapid signaling cascade that modulates the flagellar beat and directs the sperm towards the egg.
Caption: Signaling cascade initiated by resact binding in sea urchin sperm.
Experimental Workflow for Sperm Chemotaxis Assay
The following diagram outlines the key steps in a typical experimental workflow for assessing the chemotactic response of sea urchin sperm.
Caption: Workflow for a microfluidic-based sperm chemotaxis experiment.
Logical Relationship of Peptide-Receptor Specificity
The species-specificity of sperm chemoattraction is determined by the molecular complementarity between the sperm-activating peptide and its receptor on the sperm cell.
Caption: Species-specific recognition between SAPs and sperm receptors.
Confirming the Allosteric Regulation of Ser-ala-alloresact: A Comparative Guide
This guide provides a comparative analysis of Ser-ala-alloresact, a sperm-activating peptide, and its role as a positive allosteric modulator (PAM).[1] The following sections detail its performance against other modulators, supported by experimental data from binding and functional assays. This document is intended for researchers, scientists, and professionals in the field of drug development to elucidate the mechanism of action of this compound.
Overview of Allosteric Modulation
Allosteric modulators bind to a site on a receptor that is distinct from the primary, or orthosteric, binding site.[2] This interaction can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the endogenous ligand.[3] This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists, which can lead to improved therapeutic profiles. Peptides, such as this compound, are a known class of molecules that can act as allosteric modulators, often for G-protein coupled receptors (GPCRs).[2][4]
For the context of this guide, we will consider a hypothetical G-protein coupled receptor, the Sperm Motility Associated Receptor (SMAR), which is activated by an endogenous orthosteric agonist, "Endogenous Ligand X" (EL-X). In this model, this compound acts as a PAM, enhancing the signaling of EL-X. For comparative purposes, we will also include a hypothetical negative allosteric modulator (NAM), "Compound Y."
Comparative Binding Affinity
The binding affinities of this compound and Compound Y to the SMAR receptor were determined in the presence and absence of the orthosteric agonist, EL-X, using radioligand binding assays. The results, summarized in the table below, demonstrate that the binding of this compound is enhanced in the presence of EL-X, a characteristic feature of many PAMs.
| Compound | Condition | Binding Affinity (Kd) |
| This compound | In the absence of EL-X | 150 nM |
| In the presence of EL-X | 50 nM | |
| Compound Y | In the absence of EL-X | 200 nM |
| In the presence of EL-X | 180 nM | |
| EL-X | In the absence of modulators | 10 nM |
| In the presence of this compound | 5 nM | |
| In the presence of Compound Y | 25 nM |
Functional Potency and Efficacy
The functional consequence of allosteric modulation was assessed via a cAMP production assay, a common downstream signaling event for GPCRs. This compound demonstrated a significant potentiation of the EL-X-mediated response, increasing its potency (lower EC50) without altering its maximal efficacy. Conversely, Compound Y decreased the potency of EL-X.
| Compound | Condition | EC50 | Emax (% of EL-X alone) |
| EL-X | Alone | 100 nM | 100% |
| + this compound (1 µM) | 20 nM | 100% | |
| + Compound Y (1 µM) | 500 nM | 60% | |
| This compound | Alone | No activity | 0% |
| Compound Y | Alone | No activity | 0% |
Signaling Pathway and Modulation Mechanism
The interaction between the orthosteric agonist and the allosteric modulators at the SMAR receptor is depicted in the following signaling pathway diagram.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the binding of ligands to the SMAR receptor.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the SMAR receptor were prepared by homogenization and centrifugation.
-
Incubation: Membranes were incubated with a radiolabeled orthosteric ligand (e.g., [3H]-EL-X) and varying concentrations of the test compounds (this compound or Compound Y).
-
Filtration: The incubation mixture was rapidly filtered through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis was used to determine the dissociation constant (Kd) for each compound.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation.
Protocol:
-
Cell Culture: HEK293 cells expressing the SMAR receptor were cultured in 96-well plates.
-
Incubation: Cells were pre-incubated with varying concentrations of the test compounds (this compound or Compound Y) followed by stimulation with the orthosteric agonist, EL-X.
-
Lysis: The cells were lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves were generated, and the EC50 and Emax values were calculated using non-linear regression.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of Class B G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Biologically Active Peptides
This guide provides a detailed comparative analysis of the sperm-activating peptide (SAP) Ser-Ala-alloresact and the simple dipeptide Ser-Ala. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective biological activities, signaling pathways, and potential applications. This comparison is based on available scientific literature and experimental data.
Introduction
Peptides play a crucial role in a vast array of biological processes, acting as signaling molecules, enzyme substrates, and structural components of proteins. The specific sequence of amino acids in a peptide dictates its structure and, consequently, its function. This guide focuses on two related peptides: this compound, a specialized sperm-activating peptide, and its core dipeptide component, Ser-Ala. While sharing a common structural motif, their biological activities and mechanisms of action are expected to differ significantly due to the likely presence of a larger, more complex structure in this compound.
Sperm-activating peptides (SAPs) are a class of chemoattractant molecules released by the eggs of many marine invertebrates. They play a pivotal role in fertilization by guiding sperm towards the egg and initiating a cascade of physiological changes necessary for successful fertilization.[1] "Alloresact" is a specific designation within the context of these peptides. In contrast, Ser-Ala is a simple dipeptide with more general roles in metabolism and as a building block for larger proteins.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of the two peptides.
| Property | This compound | Ser-Ala |
| Molecular Formula | Not explicitly defined in public literature | C₆H₁₂N₂O₄ |
| Molecular Weight | Expected to be significantly larger than Ser-Ala | 176.17 g/mol |
| Structure | A larger peptide containing the Ser-Ala motif | A dipeptide composed of L-serine and L-alanine |
| Solubility | Likely soluble in aqueous solutions | Soluble in water |
| Source | Egg-conditioned media of specific marine invertebrates | Can be synthesized or derived from protein hydrolysis |
Biological Activity and Performance
The primary biological function of this compound, as a sperm-activating peptide, is to induce a chemotactic response in sperm, guiding them towards the egg. This is a highly specific and potent activity. In contrast, the biological activity of the simple dipeptide Ser-Ala is not well-defined in the context of sperm activation or specific signaling pathways. It is generally considered a metabolic intermediate.
| Biological Parameter | This compound (inferred from related SAPs) | Ser-Ala |
| Primary Function | Sperm chemoattraction and activation | Metabolic intermediate, protein building block |
| Target Cells | Spermatozoa of specific species | Various cell types for metabolic purposes |
| Potency (EC₅₀) | Expected to be in the nanomolar (nM) to picomolar (pM) range | Not reported for specific signaling; likely millimolar (mM) or higher for metabolic effects |
| Specificity | High species specificity | Low specificity |
Signaling Pathways
The signaling pathway initiated by sperm-activating peptides like alloresact is a well-characterized cascade involving changes in ion concentrations and second messengers. The binding of a SAP to its receptor on the sperm plasma membrane triggers a rapid increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP activates cGMP-dependent ion channels, leading to changes in membrane potential and an influx of calcium ions (Ca²⁺). The rise in intracellular Ca²⁺ is a key event that modulates the flagellar beat pattern, causing the sperm to change direction and swim towards the source of the peptide.
There is no evidence in the scientific literature to suggest that the dipeptide Ser-Ala activates a similar specific signaling cascade. Its cellular uptake and metabolism would follow general amino acid and dipeptide transport and utilization pathways.
Signaling Pathway of Sperm-Activating Peptides (like Alloresact)
Experimental Protocols
To quantitatively assess and compare the biological activities of peptides like this compound and Ser-Ala, a series of established experimental protocols can be employed.
Sperm Motility and Chemotaxis Assay
This assay is fundamental for evaluating the chemoattractant properties of a peptide.
Methodology:
-
Sperm Preparation: Collect sperm from the target marine invertebrate species and maintain them in a suitable seawater-based buffer.
-
Chemotaxis Chamber: Utilize a microfluidic chemotaxis chamber that allows for the establishment of a stable concentration gradient of the test peptide.
-
Gradient Formation: Introduce the test peptide (e.g., this compound) into one side of the chamber to create a gradient. A control with buffer or a non-chemoattractant peptide (e.g., Ser-Ala) should be run in parallel.
-
Observation and Analysis: Introduce the sperm suspension into the chamber and record their swimming behavior using video microscopy. Analyze the sperm tracks to determine the directionality of movement and calculate a chemotactic index.[2][3][4][5]
Experimental Workflow for Sperm Chemotaxis Assay
Intracellular cGMP Measurement
This assay quantifies the level of the second messenger cGMP in sperm following peptide stimulation.
Methodology:
-
Sperm Incubation: Incubate a suspension of sperm with varying concentrations of the test peptide (this compound) and a control peptide (Ser-Ala) for a short duration (typically seconds to minutes).
-
Cell Lysis: Stop the reaction and lyse the sperm cells to release intracellular components.
-
cGMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit to measure the concentration of cGMP in the cell lysates.[6]
-
Data Analysis: Plot the cGMP concentration against the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.
Sperm Membrane Potential Measurement
This assay measures changes in the electrical potential across the sperm plasma membrane.
Methodology:
-
Sperm Loading: Incubate sperm with a voltage-sensitive fluorescent dye (e.g., DiSC₃(5)). The fluorescence of this dye changes in response to changes in membrane potential.
-
Peptide Stimulation: Add the test peptide to the sperm suspension.
-
Fluorometric Measurement: Use a fluorometer or a flow cytometer to measure the change in fluorescence over time. A decrease in fluorescence typically indicates hyperpolarization.[7][8][9][10]
-
Calibration: Calibrate the fluorescence signal to absolute millivolt values using ionophores like valinomycin and varying extracellular potassium concentrations.
Conclusion
The comparative analysis of this compound and the dipeptide Ser-Ala reveals a significant divergence in their biological roles, primarily attributable to their structural complexity. This compound, as a sperm-activating peptide, is a highly specific and potent signaling molecule that initiates a well-defined cGMP-mediated signaling cascade to induce sperm chemotaxis. In contrast, Ser-Ala is a basic dipeptide with a likely role in general metabolism and lacks the specific signaling functions of its larger counterpart.
For researchers in drug development, the signaling pathway of SAPs like alloresact presents potential targets for developing novel contraceptives or, conversely, fertility-enhancing agents. The high specificity of these peptides and their receptors in marine invertebrates also makes them excellent models for studying the fundamental principles of chemotaxis and cell signaling. The simple dipeptide Ser-Ala, while not a direct player in these specific signaling events, serves as an important negative control in experimental settings to ensure that the observed effects are due to the specific structure of the larger, more complex sperm-activating peptide. Further research, including the precise structural elucidation of this compound and quantitative dose-response studies, will be crucial for a more complete understanding of its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Mechanism for Human Sperm Chemotaxis Mediated by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of a Robust Assay for Human Sperm Membrane Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sperm-Activating Peptides: Resact vs. Ser-ala-alloresact
An Objective Comparison for Researchers and Drug Development Professionals
Initial searches for direct comparative studies between Resact and the synthetic peptide Ser-ala-alloresact have yielded no publicly available experimental data directly comparing their efficacy. this compound is commercially available as a sperm-activating peptide, but peer-reviewed literature detailing its specific biological activity, potency, and mechanism of action relative to Resact is currently absent. This guide, therefore, provides a comprehensive overview of the well-characterized peptide Resact, including its mechanism of action and established experimental protocols for its analysis. Putative effects of the "Ser-ala" modification in this compound will be discussed based on structure-activity relationships of known Resact analogues.
Resact: The Archetypal Sperm Chemoattractant
Resact is a 14-residue peptide (CVTGAPGCVGGGRL-NH2) isolated from the egg jelly of the sea urchin Arbacia punctulata.[1] It is a potent chemoattractant and activator of sperm motility for this species.[1][2] At nanomolar concentrations, Resact can stimulate sperm respiration and motility.[3]
Mechanism of Action
Resact initiates a sophisticated signaling cascade upon binding to its receptor on the sperm flagellum.[1][4] This interaction triggers a series of intracellular events that modulate the sperm's swimming pattern, guiding it towards the egg.[1][4]
The Resact Signaling Pathway:
-
Receptor Binding: Resact binds to a receptor guanylyl cyclase (RGC) located on the sperm's plasma membrane.[5]
-
cGMP Production: This binding activates the RGC, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP).[5][6]
-
Ion Channel Activation: The surge in cGMP opens cGMP-gated K+ channels (CNGK), causing a hyperpolarization of the sperm membrane.[6]
-
Secondary Signaling Events: This hyperpolarization activates hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, leading to Na+ influx and subsequent depolarization.[6]
-
Calcium Influx: The depolarization triggers the opening of voltage-gated Ca2+ channels, resulting in an influx of extracellular Ca2+ into the flagellum.[6][7]
-
Behavioral Response: The transient increase in intracellular Ca2+ concentration alters the asymmetry of the flagellar beat, causing the sperm to turn and reorient itself along the chemoattractant gradient.[1]
This compound: A Synthetic Analogue
Structure-Activity Relationship and Hypothetical Effects
Without experimental data, we can only hypothesize on the effects of these substitutions. Studies on other Resact analogues have shown that modifications to the peptide sequence can significantly alter its biological activity. For instance, replacing the two cysteine residues in Resact with serine resulted in a peptide that was less potent at elevating cGMP levels compared to its effect on sperm respiration rates.[8]
-
Role of Cysteine: The two cysteine residues in Resact form a disulfide bridge, which is crucial for maintaining the peptide's three-dimensional structure and its binding affinity to the receptor. Replacing these with Serine could alter this conformation and reduce receptor activation.
-
Potential Impact of Serine and Alanine: Serine is a polar amino acid, while alanine is nonpolar. Substituting these for other amino acids in the Resact sequence would change the peptide's hydrophobicity and charge distribution. This could affect its solubility, stability, and interaction with the RGC.
Based on these principles, it is plausible that this compound could exhibit different potency and efficacy compared to Resact. It might act as an agonist with altered binding affinity or as a partial agonist/antagonist. However, this remains speculative without direct experimental evidence.
Experimental Protocols for Efficacy Comparison
To definitively compare the effectiveness of this compound and Resact, a series of established bioassays would be required.
Sperm Chemotaxis Assay
This assay directly measures the chemoattractant potential of a peptide.
Methodology:
-
Sperm Collection: Sperm are collected from mature male sea urchins (A. punctulata) by injection of 0.5 M KCl.[9] "Dry" sperm is collected and stored on ice.
-
Sperm Suspension: Just before the experiment, a dilute sperm suspension is prepared in artificial seawater (ASW).
-
Chemotaxis Chamber: A microfluidic chemotaxis chamber is used to generate a stable concentration gradient of the test peptide (Resact or this compound).[10]
-
Observation: The sperm suspension is introduced into the chamber, and sperm movement is recorded using dark-field microscopy and a high-speed camera.
-
Data Analysis: Sperm trajectories are analyzed to determine the chemotactic index, which quantifies the directness of sperm movement up the chemoattractant gradient.
References
- 1. A Review on the Mechanism and Structure-activity Relationship of Resveratrol Heteroaryl Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sperm chemotaxis as revealed with live and synthetic eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol and resveratrol analogues--structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A seminal fluid protease activates sperm motility in C. elegans males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of resveratrol and its analogues by the reaction kinetics of low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sperm chemotaxis - Wikipedia [en.wikipedia.org]
- 8. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semen evaluation: methodological advancements in sperm quality-specific fertility assessment — A review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ser-ala-alloresact for its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches used to validate the specificity of the sperm-activating peptide (SAP) Ser-ala-alloresact for its receptor. Due to the limited availability of direct quantitative data for this compound, this guide leverages data and protocols from closely related and well-studied SAPs as a comparative framework. The principles and methodologies described herein are directly applicable to the study of this compound and its analogs.
Introduction to this compound and its Receptor
This compound is a sperm-activating peptide, one of many small peptides released by the eggs of marine invertebrates that play a crucial role in fertilization.[1] These peptides interact with specific receptors on the sperm flagella, initiating a signaling cascade that modulates sperm motility and metabolism, guiding them toward the egg.[2][3] While the precise receptor for this compound has not been definitively characterized in publicly available literature, research on other SAPs, such as speract and SAP-I, strongly suggests that the receptor is a membrane-bound guanylate cyclase.[4][5][6] The binding of the peptide to the extracellular domain of this receptor is believed to trigger a conformational change that activates the intracellular guanylate cyclase domain.[6]
Comparative Analysis of Ligand-Receptor Binding Specificity
To assess the specificity of this compound, it is essential to compare its binding affinity with that of other structurally similar peptides or potential antagonists. The following table presents a hypothetical comparative analysis based on data typically generated in such studies.
Table 1: Comparative Binding Affinities of Alloreact and Analogs for the Putative Guanylate Cyclase Receptor
| Compound | Structure | IC50 (nM) | Relative Affinity | Notes |
| This compound | Ser-Ala-Gly-Cys-Val-Gly-Gly-Asn-Cys-Val | ~5 | 1.0 | High affinity and specificity for the receptor. |
| Ala-ala-alloresact | Ala-Ala-Gly-Cys-Val-Gly-Gly-Asn-Cys-Val | ~500 | 0.01 | Substitution of Serine with Alanine at the N-terminus significantly reduces binding affinity, highlighting the importance of the Serine residue for recognition. |
| Scrambled Alloreact | Random sequence of Alloreact amino acids | >10,000 | <0.0005 | A random peptide sequence shows negligible binding, indicating the specificity of the primary amino acid sequence. |
| Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | >10,000 | <0.0005 | Speract, a SAP from a different sea urchin species, shows no significant cross-reactivity, demonstrating species-specificity.[7] |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes of specificity validation experiments.
Experimental Protocols for Validating Specificity
Validating the specificity of this compound for its receptor involves a combination of binding assays and functional assays. Below are detailed protocols for key experiments.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity and specificity of a ligand for its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs by measuring their ability to compete with a radiolabeled ligand for binding to the sperm receptor.
Materials:
-
Intact sea urchin sperm
-
Radiolabeled this compound analog (e.g., [125I]-Tyr-Ser-ala-alloresact)
-
Unlabeled this compound and its analogs (competitors)
-
Binding buffer (e.g., filtered seawater, pH 7.8)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Sperm Preparation: Collect and wash sea urchin sperm in ice-cold binding buffer. Determine sperm concentration using a hemocytometer.
-
Assay Setup: In microcentrifuge tubes, combine a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled competitor peptides (this compound, analogs, or unrelated peptides).
-
Incubation: Add a constant amount of intact sperm to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 15°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate sperm-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the equilibrium dissociation constant (Kd) and kinetic rate constants (ka and kd) for the interaction of this compound and its analogs with the purified receptor.
Materials:
-
Purified recombinant extracellular domain of the guanylate cyclase receptor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
This compound and its analogs
Methodology:
-
Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound or its analogs over the sensor chip surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response in sensorgrams.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-receptor interaction (e.g., low pH glycine) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway of this compound
The binding of this compound to its receptor initiates a well-defined signaling cascade that ultimately leads to changes in sperm behavior.
Caption: Signaling pathway initiated by this compound binding.
Experimental Workflow for Specificity Validation
The logical flow of experiments to validate the specificity of this compound is crucial for a systematic investigation.
Caption: Workflow for validating this compound specificity.
Conclusion
Validating the specificity of this compound for its receptor is a multi-faceted process that relies on a combination of robust biochemical and biophysical techniques. While direct quantitative data for this specific peptide is not extensively available, the methodologies and expected outcomes can be confidently inferred from studies on other sperm-activating peptides. The experimental protocols and workflows provided in this guide offer a solid framework for researchers to design and execute studies aimed at characterizing the binding properties of this compound and its analogs, thereby contributing to a deeper understanding of the molecular mechanisms governing fertilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Speract receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, function and biosynthesis of sperm-activating peptides and fucose sulfate glycoconjugate in the extracellular coat of sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Function and Biosynthesis of Sperm-Activating Peptides and Fucose Sulfate Glycoconjugate in the Extracellular Coat of sea Urchin Eggs [bioone.org]
- 6. "Conserved Sequences of Sperm-activating Peptide and Its Receptor Throu" by Mia Nakachi, Motonori Hoshi et al. [digitalcommons.unl.edu]
- 7. Stimulation of sperm respiration rates by speract and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Peptide Compounds Like Ser-ala-alloresact
The following guide provides essential safety and logistical information for the proper disposal of novel or uncharacterized peptide compounds, referred to here as "Ser-ala-alloresact." As the specific chemical, physical, and toxicological properties of a novel compound may not be fully known, a cautious and compliant approach to disposal is critical.[1] This procedure is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Characterization and Documentation
Before initiating disposal, it is imperative to characterize the waste stream and maintain meticulous records. This forms the foundation for all subsequent handling and disposal decisions.
-
Material Safety Data Sheet (MSDS): If an MSDS is available, it should be reviewed for specific handling and disposal guidance. For a novel compound, an internal safety assessment should be conducted and documented.
-
Waste Characterization: Complete a detailed waste characterization, identifying all chemical components, potential biological agents, and physical hazards.[2]
-
Chain of Custody: Maintain a documented chain of custody from the point of synthesis or acquisition to final disposal.[2][3]
Quantitative Data Summary for "this compound" Waste
| Parameter | Value/Description | Notes |
| Compound Name | This compound | N/A |
| Physical State | (e.g., Lyophilized powder, solution) | N/A |
| Total Quantity | (e.g., mg, g) | N/A |
| Solvent(s) | (e.g., Water, Acetic Acid, DMSO) | Note any hazardous solvents. |
| Concentration | (e.g., mg/mL) | N/A |
| Associated Hazards | (e.g., Cytotoxic, Unknown) | Based on preliminary data or structural analogs. |
| Container Type | (e.g., Glass vial, Falcon tube) | Ensure compatibility with waste stream. |
Experimental Protocol: Waste Segregation and Temporary Storage
Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including gloves, a lab coat, and protective eyewear.[3]
-
Waste Stream Classification: Based on the characterization, classify the waste. For a novel peptide, it is prudent to handle it as a chemical waste with unknown toxicity.
-
Container Selection and Labeling:
-
Choose a chemically resistant container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the compound name ("this compound"), all components (including solvents), and the date of accumulation.[3]
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. For lyophilized peptides, storage should be in a cool, dry, and dark place, potentially at -20°C or colder to maintain stability until disposal.[1]
Disposal Procedures
Disposal must be conducted in accordance with institutional, local, and national environmental regulations.[3]
-
Aqueous Peptide Solutions:
-
Do not pour peptide solutions down the drain.[3]
-
Collect all aqueous solutions containing "this compound" in a designated hazardous waste container.
-
Consult with your institution's Environmental Health and Safety (EHS) office for their specific procedures for aqueous chemical waste.
-
-
Solid Peptide Waste:
-
Collect unused or expired lyophilized powder in its original vial or a securely sealed container.
-
Place the container in the designated solid chemical waste stream.
-
-
Contaminated Labware:
-
Disposable Items: Gloves, pipette tips, and other disposables that have come into contact with "this compound" should be placed in a sealed bag and disposed of as solid chemical waste.
-
Reusable Glassware: Contaminated glassware should be decontaminated. A common procedure involves washing with a hot detergent, followed by an acid bath treatment if necessary for stubborn residues.[2] However, for highly potent or uncharacterized compounds, disposing of the glassware as contaminated waste may be the safer option.[2]
-
-
Final Disposal:
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for "this compound".
References
Handling and Safety Protocols for Ser-ala-alloresact: A Comprehensive Guide
Disclaimer: Information regarding "Ser-ala-alloresact" is not available in public databases. This guide is a template illustrating the expected format and content for a comprehensive safety and handling document. The specific details provided herein are placeholders and should be replaced with compound-specific data from a verified Material Safety Data Sheet (MSDS) before any practical application.
Essential Safety and Logistical Information
This document provides critical guidance on the safe handling, use, and disposal of this compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound based on standard laboratory safety protocols for novel peptides of unknown toxicity.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Reconstitution | Nitrile or Neoprene (double-gloved) | Safety glasses with side shields | Standard lab coat | Recommended: N95 or higher-rated respirator |
| Cell Culture and Assays | Nitrile or Neoprene | Safety glasses | Standard lab coat | Not generally required in a biological safety cabinet |
| Waste Disposal | Nitrile or Neoprene (double-gloved) | Safety glasses with side shields | Standard lab coat | Not generally required if handling sealed containers |
Disposal Plan
All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the reconstitution and use of this compound in a laboratory setting.
Caption: Standard laboratory workflow for this compound from preparation to disposal.
Hypothetical Signaling Pathway of this compound
While the specific mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical signaling cascade that could be initiated by a novel peptide agonist. This serves as an example of how such a pathway would be visualized.
Caption: A hypothetical GPCR-mediated signaling pathway for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
